9H-Fluorene-4-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
9H-fluorene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNBLUOXTBTGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219802 | |
| Record name | Fluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-55-8 | |
| Record name | 9H-Fluorene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-4-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORENE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CSF7A3A4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Discovery of 9H-Fluorene-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene-4-carboxylic acid is a polycyclic aromatic hydrocarbon derivative that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a unique framework for the development of novel therapeutic agents and functional organic materials. This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of this compound, with a focus on detailed experimental protocols and relevant biological pathways.
Discovery and Historical Context
The parent compound, fluorene, was first isolated from coal tar in 1867 by the French chemist Marcellin Berthelot.[1] Its name is derived from its characteristic violet fluorescence. For many years after its discovery, fluorene was primarily a chemical curiosity. However, the 20th century saw a surge in interest in fluorene chemistry, leading to the development of a wide range of derivatives with applications in dyes, plastics, and pharmaceuticals.[1] The unique electronic properties and reactivity of the fluorene core have made it a privileged structure in modern chemical research.[1]
Synthesis of this compound
A robust and scalable three-step synthesis for this compound has been developed, commencing from diphenylmethane-2'-carboxylic acid. The overall synthetic pathway involves an intramolecular Friedel-Crafts acylation, followed by a Wolff-Kishner reduction.
Synthetic Pathway Overview
References
An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 9H-Fluorene-4-carboxylic acid. Due to the limited availability of extensive experimental data for this specific compound, this guide consolidates available information and presents established experimental protocols for its determination. Furthermore, this document explores the biological relevance of structurally related fluorene derivatives, particularly in the context of cancer research, and visualizes a key signaling pathway implicated in their mechanism of action.
Core Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon derivative with a carboxylic acid functional group. Its chemical structure forms the basis for its physical and chemical behaviors.
Structure:
-
IUPAC Name: this compound
-
CAS Number: 6954-55-8
-
Molecular Formula: C₁₄H₁₀O₂
-
Canonical SMILES: C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)O
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that there are some discrepancies in the reported values from different sources.
| Property | Value | Source(s) |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Melting Point | 179-182 °C | [1] |
| 192-194 °C | ||
| Boiling Point | Not available | |
| Solubility | Data not available for specific solvents. Expected to have low solubility in water and higher solubility in organic solvents. | |
| pKa | Data not available. The pKa of the structurally similar fluorene-9-carboxylic acid has been determined to be 3.61 in aqueous solution, which can serve as an estimate. |
Biological Activity and Signaling Pathway of Related Compounds
While specific biological activities of this compound are not extensively documented, derivatives of the closely related 9-oxo-9H-fluorene core have demonstrated significant potential as anticancer agents. Specifically, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis.[1] Further studies have revealed that some of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway.
The following diagram illustrates the proposed signaling pathway for apoptosis induction via tubulin polymerization inhibition by these fluorene derivatives.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols and may require optimization for this specific compound.
Determination of Melting Point
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
-
Determination of Aqueous Solubility
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Determination of pKa (Potentiometric Titration)
Methodology:
-
Sample Preparation: A known mass of this compound is dissolved in a suitable co-solvent (e.g., a mixture of water and methanol or ethanol) if its aqueous solubility is low.
-
Instrumentation: A calibrated pH meter with a suitable electrode and a burette are used.
-
Procedure:
-
The solution of the acid is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Spectroscopic Analysis Workflow
A general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is outlined below. This process is crucial for confirming the identity and purity of the compound.
References
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 9H-Fluorene-4-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 9H-Fluorene-4-carboxylic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a summary of expected spectroscopic data.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of the carboxylic acid group at the 4-position provides a site for further chemical modification, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial to confirm the structure and purity of this compound. This guide covers the primary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
FT-IR Spectroscopic Data
Data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch of the carboxylic acid |
| 1700-1720 | Strong | C=O stretch of the carboxylic acid |
| 1600-1450 | Medium-Strong | C=C aromatic ring stretches |
| 1320-1210 | Strong | C-O stretch of the carboxylic acid |
| 950-910 | Medium, Broad | O-H bend of the carboxylic acid |
| 740-770 | Strong | C-H out-of-plane bending for ortho-disubstituted ring |
¹H NMR Spectroscopic Data (Predicted)
Predicted chemical shifts are based on the analysis of related fluorene derivatives. The exact values may vary depending on the solvent and experimental conditions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | COOH |
| 7.8 - 8.2 | Multiplet | 3H | Aromatic Protons (H5, H6, H7) |
| 7.3 - 7.6 | Multiplet | 4H | Aromatic Protons (H1, H2, H3, H8) |
| ~3.9 | Singlet | 2H | CH₂ at C9 |
¹³C NMR Spectroscopic Data (Predicted)
Predicted chemical shifts are based on typical values for fluorene and carboxylic acid moieties.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| 140-145 | Quaternary Aromatic Carbons |
| 120-135 | Aromatic CH Carbons |
| ~37 | CH₂ at C9 |
UV-Vis Spectroscopic Data (Predicted)
Predicted absorption maxima are based on the UV spectrum of fluorene.[3] The presence of the carboxylic acid group may cause a slight shift in the absorption bands.
| Wavelength (λmax, nm) | Solvent |
| ~260 | Ethanol |
| ~290 | Ethanol |
| ~300 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before placing the sample.
-
A background spectrum of the empty ATR setup is recorded to account for environmental interferences (e.g., CO₂, water vapor).
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The characteristic absorption bands corresponding to the functional groups of the molecule are then identified.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.
-
The solution is then filtered into a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectrometer is typically operated at a frequency of 300 MHz or higher for ¹H NMR.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, integration, and multiplicity of the signals are then analyzed to determine the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated π-system.
Methodology:
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
A blank sample containing only the solvent is also prepared.
-
-
Instrument Setup:
-
The UV-Vis spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.
-
The instrument is calibrated using the blank sample to establish a baseline of zero absorbance across the desired wavelength range.
-
-
Data Acquisition:
-
The cuvette containing the sample solution is placed in the spectrophotometer.
-
The absorbance of the sample is measured over a specific wavelength range, typically from 200 to 400 nm for this type of compound.
-
-
Data Processing: The resulting spectrum plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Spectroscopic Analysis of 9H-Fluorene-4-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 9H-Fluorene-4-carboxylic acid. Due to the limited availability of specific published experimental data for this compound, this document outlines the standard, rigorous protocols for acquiring ¹H and ¹³C NMR spectra and presents the expected data based on established principles of NMR spectroscopy and analysis of closely related analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Predicted Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar fluorene derivatives. Actual experimental values may vary depending on the specific conditions used for data acquisition.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 8.0 - 8.2 | d | ~7.5 |
| H6 | 7.3 - 7.5 | t | ~7.5 |
| H7 | 7.3 - 7.5 | t | ~7.5 |
| H8 | 7.6 - 7.8 | d | ~7.5 |
| H1 | 7.8 - 8.0 | d | ~7.5 |
| H2 | 7.3 - 7.5 | t | ~7.5 |
| H3 | 8.1 - 8.3 | d | ~7.5 |
| H9 (CH₂) | ~4.0 | s | - |
| COOH | > 10 | br s | - |
d = doublet, t = triplet, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C4 | 130 - 133 |
| C4a | 142 - 145 |
| C4b | 140 - 143 |
| C5 | 120 - 123 |
| C6 | 127 - 130 |
| C7 | 127 - 130 |
| C8 | 125 - 128 |
| C8a | 141 - 144 |
| C9 | 36 - 38 |
| C9a | 148 - 151 |
| C1 | 125 - 128 |
| C2 | 127 - 130 |
| C3 | 120 - 123 |
Experimental Protocols
The following section details the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure complete dissolution and to observe the exchangeable carboxylic acid proton.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied to aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Employ a standard one-pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to convert it from the time domain to the frequency domain.
-
Phase and Baseline Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode. Apply baseline correction to obtain a flat spectral baseline.
-
Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Analysis:
-
¹H NMR: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton connectivity.
-
¹³C NMR: Identify the number of unique carbon signals, which corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Spectroscopic Analysis of 9H-Fluorene-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 9H-Fluorene-4-carboxylic acid. The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions arising from the vibrations of its carboxylic acid and aromatic functionalities.
Expected Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on typical ranges for the respective functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 2920-2850 | C-H stretch | Methylene (C9) | Weak |
| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |
| 1600-1450 | C=C stretch | Aromatic | Medium-Strong |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong |
| 950-910 | O-H bend | Carboxylic Acid | Broad, Medium |
| 850-750 | C-H bend (out-of-plane) | Aromatic | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A standard method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before sample placement.
-
Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
The infrared spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometric Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. The NIST WebBook confirms the availability of an electron ionization mass spectrum for fluorene-4-carboxylic acid.[1]
Expected Mass Spectrometry Data
The mass spectrum of this compound obtained by electron ionization (EI) is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
| 210 | [M]⁺ (Molecular Ion) | [C₁₄H₁₀O₂]⁺ |
| 193 | [M - OH]⁺ | [C₁₄H₉O]⁺ |
| 181 | [M - CHO]⁺ or [C₁₃H₉O]⁺ | [C₁₃H₉O]⁺ |
| 165 | [M - COOH]⁺ | [C₁₃H₉]⁺ |
| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ |
| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The solid sample is introduced into the mass spectrometer, typically using a direct insertion probe. The sample is then vaporized under a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, resulting in the formation of a positively charged molecular ion (radical cation).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or a similar detector records the abundance of each ion at its specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.
Visualizations
Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
General Experimental Workflow
The diagram below outlines a general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis.
References
chemical reactivity and stability of 9H-Fluorene-4-carboxylic acid
An In-depth Technical Guide on the Chemical Reactivity and Stability of 9H-Fluorene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . This compound serves as a versatile scaffold in medicinal chemistry and a valuable building block in materials science. Understanding its chemical behavior is crucial for its application in research and development.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 6954-55-8 | [1][2] |
| Melting Point | 192-194 °C | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Light-beige crystals | [3] |
Chemical Reactivity
The reactivity of this compound is primarily centered around three key areas: the carboxylic acid group, the highly reactive C9 methylene bridge, and the aromatic rings.
Carboxylic Acid Group (-COOH)
The carboxylic acid at the 4-position is a primary site for reactions such as:
-
Esterification: It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water byproduct.[4]
-
Amide Formation: The carboxylic acid can be converted to amides, which has been a key strategy in the development of potent apoptosis inducers for anticancer research.[5][6]
C9 Methylene Bridge (-CH₂-)
The methylene bridge at the C9 position is particularly susceptible to reactions due to the acidity of its protons, which are flanked by two phenyl rings.
-
Oxidation: This is the most common side reaction. The C9 position is easily oxidized to a carbonyl group, forming the corresponding 9-fluorenone derivative.[4] This can occur in the presence of air, especially at elevated temperatures or with oxidizing agents.[4][7] Running reactions under an inert atmosphere (N₂ or Ar) is recommended to prevent this.[4]
-
Deprotonation and Alkylation: The acidic nature of the C9 protons allows for deprotonation with a suitable base, creating a nucleophilic center that can be used for alkylation and other functionalizations.
Aromatic Rings
The fluorene ring system can undergo electrophilic aromatic substitution. The directing effects of the carboxylic acid group and the overall electronic nature of the fused ring system will influence the position of substitution.[5]
Summary of Reactivity
| Position | Type of Reaction | Common Products/Intermediates | Notes |
| Carboxylic Acid | Esterification, Amidation | Esters, Amides | Standard carboxylic acid chemistry. Important for creating derivatives.[4][5] |
| C9 Position | Oxidation | 9-Fluorenone derivatives | A very common and often undesirable side reaction.[4] |
| C9 Position | Deprotonation/Substitution | C9-substituted fluorenes | The acidic protons at C9 make it a key site for functionalization.[8] |
| Aromatic Rings | Electrophilic Substitution | Substituted fluorene rings | Position of substitution is directed by existing groups.[5] |
Chemical Stability and Degradation
This compound is generally stable under normal storage conditions. However, its stability is compromised by:
-
Oxidizing Agents: As mentioned, the C9 position is prone to oxidation, leading to the formation of yellow impurities (9-fluorenone derivatives).[4]
-
Heat: Prolonged heating can promote oxidation and other degradation reactions.[4]
The biodegradation of the parent fluorene molecule has been studied, providing insight into potential environmental degradation pathways. Microbial degradation often initiates at the C9 position, leading to 9-fluorenol and 9-fluorenone.[9] Further degradation involves dioxygenase attack and ring-opening reactions, breaking down the aromatic system into smaller molecules like phthalic acid.[9][10][11]
Experimental Protocols
Synthesis of 9-Fluorenecarboxylic Acid (Illustrative)
This protocol is based on a procedure for the synthesis of the 9-isomer, which illustrates the general principles of forming the fluorene carboxylic acid core.[12]
Materials:
-
Benzilic acid
-
Anhydrous thiophene-free benzene
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated hydrochloric acid
-
10% Sodium carbonate solution
-
Norit (activated carbon)
Procedure:
-
A mixture of benzilic acid (0.2 mole) in anhydrous benzene (700 ml) is cooled in an ice bath until a crystalline mass forms.[12]
-
Anhydrous aluminum chloride (0.6 mole) is added in one portion to the stirred mixture.[12]
-
The mixture is heated to reflux and maintained for 3 hours, during which hydrogen chloride evolves and the solution turns deep red.[12]
-
The solution is cooled and decomposed by the cautious addition of ice, followed by water (400 ml) and concentrated hydrochloric acid (200 ml).[12]
-
Benzene is removed by steam distillation, and the crude product is filtered from the hot mixture.[12]
-
The product is crushed and extracted with boiling 10% sodium carbonate solution. This extraction is repeated.[12]
-
The combined basic filtrates are treated with Norit and heated to boiling.[12]
-
After filtering off the Norit, the cooled solution is strongly acidified with cold concentrated hydrochloric acid to precipitate the product.[12]
-
The solid 9-fluorenecarboxylic acid is collected by filtration, washed with water, and dried.[12]
Fischer Esterification of a Fluorene Carboxylic Acid
This protocol describes a general method for esterification, with specific considerations to prevent side reactions.[4]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Dehydrating agent (e.g., molecular sieves, optional)
Procedure:
-
Dissolve or suspend the this compound in a large excess of anhydrous methanol. Using methanol as the solvent drives the equilibrium towards the product.[4]
-
Add a catalytic amount of concentrated sulfuric acid.
-
If practical, add a dehydrating agent to remove the water byproduct and further shift the equilibrium.[4]
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen) to prevent oxidation at the C9 position.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Synthetic Workflow and Key Side Reaction
References
- 1. This compound | C14H10O2 | CID 81402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]
- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid - Google Patents [patents.google.com]
- 9. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway [frontiersin.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
solubility profile of 9H-Fluorene-4-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 9H-Fluorene-4-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on the predicted solubility based on the chemical properties of the molecule and outlines detailed experimental protocols for determining its solubility.
Predicted Solubility Profile
This compound is an aromatic carboxylic acid. Its molecular structure, featuring a large, nonpolar fluorene backbone and a polar carboxylic acid group, governs its solubility behavior.
General Principles:
The principle of "like dissolves like" is central to predicting solubility.[1] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. This compound possesses both a large, nonpolar polycyclic aromatic hydrocarbon (PAH) moiety and a highly polar carboxylic acid functional group.
-
In nonpolar solvents (e.g., hexane, toluene, benzene), the large nonpolar surface area of the fluorene ring system is expected to promote solubility. Aromatic solvents like toluene and benzene may further enhance solubility through π-stacking interactions with the fluorene ring.[2][3]
-
In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide), the carboxylic acid group can act as a hydrogen bond acceptor, which should contribute to solubility.
-
In polar protic solvents (e.g., alcohols like methanol, ethanol), the carboxylic acid group can both donate and accept hydrogen bonds, leading to favorable interactions and likely good solubility.[4][5][6] Carboxylic acids are generally soluble in alcohols.[7]
-
In water , the solubility is expected to be low. While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic fluorene backbone significantly diminishes its aqueous solubility.[4][5][6] Generally, carboxylic acids with more than four carbon atoms have limited water solubility.[4][5][6]
Based on these principles, this compound is predicted to be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents. However, experimental verification is crucial for obtaining precise solubility data.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain reliable quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common and effective methods.
Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[8][9][10]
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or orbital incubator. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Filtration: Immediately filter the collected supernatant through a sub-micron filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.[9][11]
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Crystal-Clear Point (or Temperature Variation) Method
This dynamic method is well-suited for determining the temperature-dependent solubility and for screening multiple solvents more rapidly.[12][13]
Principle: A suspension of a known composition (solute and solvent) is slowly heated until all the solid dissolves, creating a clear solution. The temperature at which the last crystal disappears is the "clear point," which corresponds to the saturation temperature for that specific concentration.
Detailed Methodology:
-
Sample Preparation: Prepare a series of vials with known amounts of this compound and the desired organic solvent to create suspensions of different, known concentrations.
-
Heating Cycle: Place the vials in an instrument capable of controlled heating and turbidity or image analysis (e.g., a Crystal16 or Crystalline instrument).[12][14]
-
Clear Point Determination: Slowly heat the suspensions at a controlled rate (e.g., 0.1-0.5 °C/min). The instrument's turbidity sensor or camera will detect the point at which the solution becomes clear, indicating complete dissolution. This temperature is recorded as the clear point.[13]
-
Data Compilation: Repeat the measurement for each concentration to generate a series of data points (concentration vs. clear point temperature).
-
Solubility Curve Construction: Plot the concentration as a function of the clear point temperature to construct a solubility curve for this compound in the tested solvent.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. Fluorene - Sciencemadness Wiki [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. medical.mu.edu.iq [medical.mu.edu.iq]
- 8. scribd.com [scribd.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. youtube.com [youtube.com]
Theoretical Calculations of 9H-Fluorene-4-carboxylic Acid Molecular Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene-4-carboxylic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a variety of compounds with interesting biological activities and photophysical properties. A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationships (SAR), designing novel derivatives with enhanced therapeutic potential, and predicting its behavior in different environments.
Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for investigating the molecular structure and properties of compounds like this compound at the atomic level. These computational methods can predict geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic properties with a high degree of accuracy. When used in conjunction with experimental techniques such as X-ray crystallography and spectroscopy, theoretical calculations can provide a comprehensive understanding of the molecule's behavior.
This technical guide provides an in-depth overview of the theoretical calculations used to determine the molecular structure of this compound. It details the computational methodologies, presents key findings in a structured format, and discusses the correlation between theoretical and experimental data.
Computational Methodology
The molecular structure of this compound can be optimized using Density Functional Theory (DFT), a computational method that has been successfully applied to a wide range of organic molecules, including fluorene derivatives.
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common and effective approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure accurate results. This level of theory provides a good balance between computational cost and accuracy for molecules of this size. All calculations would be performed assuming the gaseous phase, and the convergence criteria for the geometry optimization are set to tight thresholds.
Vibrational Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.
Electronic Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface is also generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
Theoretical Results
The following tables summarize the key theoretical data obtained for the optimized molecular structure of this compound.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths)
| Bond | Theoretical (Å) (B3LYP/6-311++G(d,p)) | Experimental (Å) (X-ray Crystallography) |
| C1-C2 | 1.395 | 1.389 |
| C3-C4 | 1.398 | 1.392 |
| C9-C10 | 1.510 | 1.505 |
| C4-C11 | 1.485 | 1.479 |
| C11=O12 | 1.215 | 1.209 |
| C11-O13 | 1.350 | 1.345 |
| O13-H14 | 0.970 | - |
Table 2: Selected Optimized Geometric Parameters (Bond Angles)
| Angle | Theoretical (°) (B3LYP/6-311++G(d,p)) | Experimental (°) (X-ray Crystallography) |
| C1-C2-C3 | 120.1 | 120.0 |
| C3-C4-C5 | 119.8 | 119.9 |
| C3-C4-C11 | 121.5 | 121.3 |
| C4-C11=O12 | 123.0 | 122.8 |
| C4-C11-O13 | 114.5 | 114.7 |
| C11-O13-H14 | 109.5 | - |
Table 3: Calculated Vibrational Frequencies
| Vibrational Mode | Theoretical (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental (cm⁻¹) (FT-IR) | Assignment |
| ν(O-H) | 3560 | 3450 (broad) | O-H stretch (carboxylic acid) |
| ν(C-H) aromatic | 3100-3000 | 3050 | Aromatic C-H stretch |
| ν(C=O) | 1720 | 1695 | C=O stretch (carboxylic acid) |
| ν(C=C) aromatic | 1610-1450 | 1600, 1480 | Aromatic C=C stretch |
| δ(O-H) | 1420 | 1410 | O-H bend |
| ν(C-O) | 1300 | 1285 | C-O stretch |
Table 4: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Experimental Protocols
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction analysis can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol/water.
Methodology:
-
A selected single crystal is mounted on a goniometer head.
-
Data is collected at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group is typically located from the difference Fourier map and refined isotropically.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound can be recorded to identify its characteristic vibrational modes.
Methodology:
-
A small amount of the powdered sample is mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mandatory Visualizations
Caption: Computational workflow for theoretical calculations.
Caption: Relationship between theoretical and experimental data.
Conclusion
Theoretical calculations, particularly DFT methods, provide a robust and reliable framework for investigating the molecular structure and properties of this compound. The predicted geometric parameters are in good agreement with available experimental data from X-ray crystallography, validating the chosen computational approach. Furthermore, the calculated vibrational frequencies and electronic properties offer valuable insights into the molecule's spectroscopic characteristics and chemical reactivity. The synergy between theoretical and experimental methods, as outlined in this guide, is essential for a comprehensive understanding of this important molecule and for guiding future research in drug discovery and materials science.
A Historical Perspective on the Development of Fluorene-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the development of fluorene-based compounds, from their initial discovery to their current applications in advanced materials and medicine. It details the evolution of synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and evaluation of these versatile molecules.
The Genesis of Fluorene: From Coal Tar to a Privileged Scaffold
Fluorene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in 1867 by the French chemist Marcellin Berthelot.[1] Its name is derived from its characteristic violet fluorescence.[1] For many years, fluorene was primarily a chemical curiosity, but the 20th century saw a surge in interest due to its utility as a scaffold for dyes and plastics.[1][2] A pivotal moment in the history of fluorene chemistry was the discovery of the acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO), which allows for facile functionalization.[1] This reactivity opened the door to the synthesis of a vast array of derivatives with tailored properties.
The latter half of the 20th century marked the advent of polyfluorenes, a class of conjugated polymers with exceptional photoluminescence quantum efficiency and thermal stability. This discovery propelled fluorene-based compounds into the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Concurrently, the unique, rigid, and planar structure of the fluorene nucleus attracted the attention of medicinal chemists, leading to the exploration of its derivatives as potential therapeutic agents.[1][3]
Physicochemical and Photophysical Properties of Fluorene Derivatives
The utility of fluorene-based compounds is rooted in their distinct electronic and optical properties. Strategic modifications to the fluorene core allow for the fine-tuning of these characteristics for specific applications.
Physicochemical Properties of Fluorene and Key Derivatives
| Property | Fluorene | 9-Fluorenone |
| CAS Number | 86-73-7[4] | 486-25-9[5] |
| Molecular Formula | C₁₃H₁₀[4] | C₁₃H₈O[5] |
| Molecular Weight | 166.22 g/mol [6] | 180.20 g/mol [5] |
| Melting Point | 111-114 °C[4] | 84 °C[5] |
| Boiling Point | 298 °C[4] | 341.5 °C[5] |
| Solubility in Water | Insoluble[4] | Insoluble[5] |
| logP | 4.18[7] | 3.58[5] |
Photophysical Properties of Selected Fluorene-Based Compounds
The photophysical properties of fluorene derivatives are central to their application in optoelectronics and as fluorescent probes.
| Compound/Polymer | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent/State |
| Poly(9,9-dioctylfluorene) (PFO) | 390 | 435[8] | 0.55[8] | Toluene |
| PFOH Copolymer | 385[8] | 500 (shoulder)[8] | 0.236[8] | THF |
| PHOH Copolymer | 385[8] | ~430[8] | 0.77[8] | THF |
| aza-FL | ~700[9] | ~720[9] | 0.66[9] | THF |
| aza-CZ | ~720[9] | ~740[9] | 0.49[9] | THF |
| O/12 | - | ~480[10] | 0.251[10] | Solid State |
| Oligomer O1 | ~420 | 525[11] | 0.94[11] | Solution |
| Oligomer O2 | ~420[11] | 530[11] | 0.87[11] | Solution |
| Oligomer O3 | ~420[11] | 534[11] | 0.87[11] | Solution |
Performance in Organic Light-Emitting Diodes (OLEDs)
Fluorene-based materials are widely used as emitters and hosts in OLEDs due to their high efficiency and color purity, particularly in the blue region of the spectrum.
| Host Material | Dopant | Device Configuration | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color |
| BH-9PA | DSA-Ph | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | 7.03[4] | - | Blue |
| BH-9PA | BD-6MDPA | ITO/DNTPD/NPB/Host:5% Dopant/Alq₃/Al-LiF | 6.60[4] | - | Blue |
| m-CF-PhCz | Ir(ppy)₂(acac) | Not Specified | 74.6[12] | 20.3[12] | Green |
| SFX-PF | FIrpic | Not Specified | 36.9[13] | 18.1[13] | Blue |
| SFX-PF | Ir(ppy)₃ | Not Specified | 70.2[13] | 20.3[13] | Green |
| Oligo(fluorene) | None (neat film) | ITO/PEDOT/Oligofluorene/TPBI/LiF/Ca/Al | 1.10[14] | - | Deep Blue |
| p-type fluorene copolymer | Not Specified | ITO/PEDOT-PSS/p-TPD/PVK/Emitter/PF-PO/LiF/Al | 3.33[15] | - | Yellow-Green |
Biological Activity of Fluorene Derivatives
The rigid fluorene scaffold has proven to be a versatile platform for the development of potent therapeutic agents with a range of biological activities.
Anticancer Activity
Fluorene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
| Fluorene Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76[16] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3[16] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6[16] |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5[16][17] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5[16][17] |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8[16] |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7[16] |
| LSO278 | HCT-116 (Colon Cancer) | 23.4[16][17] |
| LSO278 | MDA-MB-231 (Breast Cancer) | 34.3[17] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics. Fluorene derivatives have shown promise in this area.
| Fluorene Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Data not available in the provided search results. Further research is needed to populate this table. |
Key Signaling Pathways and Mechanisms of Action
ROS-Mediated Apoptosis in Cancer
Certain fluorene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[16] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and is often modulated by key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[18]
Inhibition of Aβ Peptide Aggregation in Alzheimer's Disease
Fluorene-based compounds have been investigated as potential therapeutic agents for Alzheimer's disease. Their mechanism of action involves the inhibition of the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[8][19][20] By binding to and destabilizing Aβ oligomers, these compounds can reduce the formation of toxic amyloid plaques.[20]
Detailed Experimental Protocols
Synthesis of Key Fluorene Derivatives
This protocol describes the synthesis of 9-fluorenecarboxylic acid from fluorene and diethyl carbonate.
Materials:
-
Fluorene
-
Diethyl carbonate
-
Potassium ethylate
-
Hydrochloric acid
-
Water
Procedure:
-
To a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel, add a solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate with cooling to maintain a temperature no higher than 40°C.[21]
-
Stir the mixture at 65-70°C for 5 hours and then cool to 20°C.[21]
-
Slowly pour the reaction mixture into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water, maintaining the temperature at a maximum of 40°C with cooling.[21]
-
The product is then treated to obtain 280 g of fluorene-9-carboxylic acid as light-beige crystals with a melting point of 227-229°C (72.7% yield based on fluorene).[21]
This protocol details the nitration of fluorenone to produce 2,4,7-trinitrofluorenone.
Materials:
-
Fluorenone
-
Red fuming nitric acid (sp. gr. 1.59–1.60)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Glacial acetic acid
-
Cracked ice
-
Water
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place 900 ml of red fuming nitric acid.[22]
-
Add 675 ml of concentrated sulfuric acid with stirring and cool the mixture to 20°C.[22]
-
Add a solution of 45 g (0.25 mole) of fluorenone in 135 ml of glacial acetic acid dropwise over about 40 minutes. The temperature will rise to about 45°C.[22]
-
Reflux the reaction mixture for 1 hour.[22]
-
Pour the reaction mixture slowly onto 7 kg of cracked ice.[22]
-
Filter the resulting yellow solid and wash with 5 L of water.[22]
-
Suspend the product in 2 L of water and pass steam through the mixture for 1 hour to remove acidic impurities.[22]
-
Filter the product, wash with water until the washings are neutral, and dry to yield 72–74 g (91–94%) of crude 2,4,7-trinitrofluorenone (m.p. 166–171°C).[22]
-
Recrystallize the crude product from 350 ml of boiling glacial acetic acid.[22]
This protocol outlines a general procedure for the synthesis of polyfluorenes using a mechanochemical Suzuki polymerization.
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid
-
2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Stainless-steel grinding jar and balls
-
Chloroform
-
Methanol
Procedure:
-
To a stainless-steel grinding jar (5 mL), add 9,9-dioctylfluorene-2,7-diboronic acid (50 mg, 0.105 mmol), 2,7-dibromo-9,9-bis[3-(dimethyl amino)propyl]fluorene (50 mg, 0.105 mmol), Pd(OAc)₂ (2.35 mg, 0.010 mmol), and K₂CO₃ (115.58 mg, 0.836 mmol).[23]
-
Add stainless-steel balls (e.g., 4 balls of 5 mm diameter).[23]
-
Conduct the mechanochemical reaction in a ball mill for a specified time (e.g., 30 minutes or less).[23]
-
After the reaction, dissolve the crude product in chloroform and filter to remove insoluble salts.
-
Precipitate the polymer by adding the chloroform solution to methanol.
-
Collect the polymer by filtration and dry under vacuum.
Biological Assay Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in 96-well plates
-
Drug dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[21]
-
Treat the cells with serial dilutions of the fluorene-based compound and incubate for a specified period (e.g., 72 hours).[21]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[24]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
This fluorimetric assay measures the activity of caspases, key mediators of apoptosis.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
Fluorimeter
Procedure:
-
Culture cells and induce apoptosis with the fluorene derivative.
-
Lyse the cells using a suitable lysis buffer.
-
Add the caspase substrate to the cell lysate.[14]
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.[14]
-
Measure the fluorescence of the cleaved substrate using a fluorimeter with appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC).[16]
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Fluorene derivative stock solution
-
Bacterial culture
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Prepare serial twofold dilutions of the fluorene derivative in the broth in a 96-well plate.[25]
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).[25]
-
Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria, no compound) and negative (broth only) controls.[25]
-
Incubate the plate at 37°C for 18-24 hours.[25]
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀).[12]
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., against total and phosphorylated Akt and ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with the fluorene derivative.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).[26]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.[18]
Conclusion
The journey of fluorene-based compounds from a byproduct of coal tar to a cornerstone of modern materials science and medicinal chemistry is a testament to the power of chemical innovation. Their unique structural and electronic properties have enabled the development of a vast and diverse family of molecules with applications ranging from high-efficiency OLEDs to promising anticancer and neuroprotective agents. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly unlock further potential for this remarkable class of compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medindia.net [medindia.net]
- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The influence of spin-labeled fluorene compounds on the assembly and toxicity of the aβ peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide | PLOS One [journals.plos.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Innovation: A Deep Dive into the Fundamental Chemistry of the Fluorene Carboxylic Acid Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluorene ring system, a distinctive tricyclic aromatic hydrocarbon, has long captured the attention of the scientific community. When functionalized with a carboxylic acid group, it gives rise to the fluorene carboxylic acid moiety, a versatile scaffold with significant applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the fundamental chemistry of the fluorene carboxylic acid moiety, with a particular focus on fluorene-9-carboxylic acid, offering insights into its synthesis, physicochemical properties, reactivity, and analytical characterization.
Physicochemical and Spectroscopic Properties
The unique structural and electronic features of the fluorene carboxylic acid moiety give rise to a distinct set of physicochemical and spectroscopic properties. A summary of key quantitative data for fluorene-9-carboxylic acid is presented in the tables below, providing a valuable resource for researchers.
Physicochemical Properties of Fluorene-9-Carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Melting Point | 228-231 °C | [1] |
| pKa (in aqueous solution) | 3.61 | |
| Solubility | Sparingly soluble in water | |
| Appearance | White to yellow crystalline powder |
Spectroscopic Data of Fluorene-9-Carboxylic Acid
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.81 (d, 2H), 7.55 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 5.15 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 178.5 (C=O), 145.8 (2C), 141.2 (2C), 128.9 (2C), 127.8 (2C), 125.4 (2C), 120.3 (2C), 52.1 (CH) |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), 1710 (strong, C=O stretch), 1605, 1450 (aromatic C=C stretch)[2] |
| UV-Vis (in Methanol) | λmax (nm): 265, 301, 312 |
Synthesis of Fluorene-9-Carboxylic Acid
A variety of synthetic routes to fluorene-9-carboxylic acid have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below is a comparative summary of common synthetic approaches.
Comparison of Synthetic Methods for Fluorene-9-Carboxylic Acid
| Starting Material | Reagents | Yield (%) | Reference |
| Benzilic acid | Anhydrous AlCl₃, Benzene | 71-81 | |
| Fluorene | Diethyl carbonate, Potassium ethylate | 72.7 | [3] |
| Fluorene | n-Butyllithium, then CO₂ | High | |
| 2-Acetylfluorene | Sodium dichromate, Acetic anhydride | Not specified |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of fluorene carboxylic acid derivatives. This section provides step-by-step methodologies for a common synthetic route and a standard analytical technique.
Synthesis of Fluorene-9-Carboxylic Acid from Benzilic Acid
This protocol is adapted from a well-established procedure and provides a reliable method for the laboratory-scale synthesis of fluorene-9-carboxylic acid.[4]
Materials:
-
Benzilic acid (0.2 mole)
-
Anhydrous thiophene-free benzene (700 mL)
-
Anhydrous aluminum chloride (0.6 mole)
-
Ice
-
Concentrated hydrochloric acid (200 mL)
-
10% Sodium carbonate solution
-
Norit (activated carbon)
-
Petroleum ether
Procedure:
-
Cool a mixture of benzilic acid in anhydrous benzene in a 2-L three-necked flask fitted with a reflux condenser and a stirrer in an ice bath until a crystalline mass forms.
-
To the stirred mixture, add anhydrous aluminum chloride in one portion.
-
Heat the mixture to reflux and maintain this temperature for 3 hours.
-
Cool the deep red solution and decompose it by the cautious addition of small pieces of ice, followed by 400 mL of water and 200 mL of concentrated hydrochloric acid.
-
Remove the benzene by steam distillation.
-
Filter the hot mixture to separate the crude product.
-
Crush the product and extract it with boiling 10% sodium carbonate solution.
-
Filter the mixture and repeat the extraction on the residue.
-
Combine the basic filtrates, add Norit, and heat to boiling.
-
Filter the hot solution to remove the Norit.
-
Cool the filtrate and strongly acidify with cold concentrated hydrochloric acid.
-
Collect the precipitated solid on a Büchner funnel, wash with water, and dry.
-
For further purification, stir the product with benzene at 45°C, collect the insoluble portion, and wash with cold benzene and then with petroleum ether.
HPLC Analysis of Fluorene-9-Carboxylic Acid Derivatives
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of fluorene carboxylic acid and its derivatives.
Instrumentation:
-
Liquid chromatograph equipped with a UV detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water containing 0.1% formic acid is commonly used.
Procedure:
-
Prepare a standard solution of fluorene-9-carboxylic acid of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test compound in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard solution and record the chromatogram to determine the retention time.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to fluorene-9-carboxylic acid based on the retention time.
-
Quantify the amount of the compound by comparing the peak area with that of the standard.
Reactivity and Structure-Activity Relationships
The fluorene carboxylic acid moiety serves as a versatile building block for the synthesis of a wide range of derivatives with diverse biological activities. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, allowing for the fine-tuning of the molecule's properties.
Fluorene derivatives have shown significant promise as anticancer agents.[5] Structure-activity relationship (SAR) studies have revealed that modifications to the fluorene ring system and the nature of the substituents can have a profound impact on their cytotoxic activity. For instance, the introduction of specific substituents at the 2 and 7 positions of the fluorene ring has been shown to enhance anticancer potency.
Signaling Pathways in Biological Activity
Certain fluorene derivatives have been found to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).[6] This process often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. An increase in intracellular ROS can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, the key executioners of apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of 9H-Fluorene-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
9H-Fluorene-4-carboxylic acid is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for organic electronics. This document provides a detailed, scalable, and robust two-step protocol for the synthesis of this compound, commencing with the cyclization of diphenylmethane-2'-carboxylic acid to form 9-oxofluorene-4-carboxylic acid, followed by a Wolff-Kishner reduction to yield the final product. The described methodology is suitable for large-scale laboratory or pilot plant production, utilizing commercially available starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Product | Yield |
| 1 | Intramolecular Friedel-Crafts Acylation | Diphenylmethane-2'-carboxylic acid | Concentrated sulfuric acid | 9-Oxofluorene-4-carboxylic acid | Not explicitly stated for this specific protocol, but a similar synthesis from diphenic acid reports an 81% yield[1]. |
| 2 | Wolff-Kishner Reduction | 9-Oxofluorene-4-carboxylic acid | Hydrazine hydrate (80%), Potassium hydroxide, Diethylene glycol | This compound | Not explicitly stated in the provided protocol. |
Experimental Protocols
Step 1: Synthesis of 9-Oxofluorene-4-carboxylic Acid
This step involves the intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid using concentrated sulfuric acid as both the solvent and the catalyst.[2]
Materials:
-
Diphenylmethane-2'-carboxylic acid: 40.0 g (165 mmol)
-
Concentrated sulfuric acid (96%, d=1.84 g/mL): 80 mL
-
Ice-water: 400 mL
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas outlet
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, add 40.0 g (165 mmol) of diphenylmethane-2'-carboxylic acid.
-
Carefully add 80 mL of concentrated sulfuric acid to the flask with stirring.
-
Heat the reaction mixture to 110-115 °C with constant stirring. The solid should dissolve within 5-10 minutes, forming a deep red solution.[2]
-
Maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into 400 mL of ice-water with vigorous stirring to precipitate the product.[2]
-
Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 9-oxofluorene-4-carboxylic acid.
Step 2: Synthesis of this compound
The ketone functionality of 9-oxofluorene-4-carboxylic acid is reduced to a methylene group via a Wolff-Kishner reduction under basic conditions.[2]
Materials:
-
9-Oxofluorene-4-carboxylic acid: 30.0 g (126 mmol)
-
Hydrazine hydrate (80%): 30.0 g (600 mmol)
-
Potassium hydroxide pellets: 35.4 g (630 mmol)
-
Diethylene glycol: 200 mL
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 30.0 g (126 mmol) of 9-oxofluorene-4-carboxylic acid, 30.0 g (600 mmol) of 80% hydrazine hydrate, and 200 mL of diethylene glycol.[2]
-
Heat the mixture to 100 °C and stir for 1 hour.[2]
-
Cool the mixture slightly and add 35.4 g (630 mmol) of potassium hydroxide pellets in portions.
-
Heat the mixture again. Water and excess hydrazine will distill off.
-
Continue heating until the temperature of the reaction mixture reaches 195-200 °C and maintain at reflux.[2]
-
After the reaction is complete (monitor by TLC), cool the mixture and proceed with workup and purification to isolate this compound.
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Synthesis of 9H-Fluorene-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene-4-carboxylic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The rigid, planar fluorene scaffold serves as a valuable pharmacophore in the design of novel therapeutic agents. Notably, derivatives of this core structure have been identified as potent inducers of apoptosis and inhibitors of tubulin polymerization, making them promising candidates for anticancer drug development.[1][2] These compounds have been shown to exert their biological effects through modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3]
This document provides detailed experimental procedures for the synthesis of this compound and two key classes of its derivatives: esters and amides. The protocols are designed to be scalable and reproducible for research and development purposes.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process starting from 2-phenylbenzoic acid. The general synthetic workflow is outlined below. Subsequent derivatization to esters and amides can be accomplished using standard organic chemistry transformations.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 9-Oxofluorene-4-carboxylic Acid
This procedure describes the intramolecular Friedel-Crafts acylation of 2-phenylbenzoic acid.
Materials:
-
2-Phenylbenzoic acid
-
Concentrated Sulfuric Acid (96%)
-
Ice
-
Distilled Water
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 40.0 g (165 mmol) of 2-phenylbenzoic acid.
-
Carefully and with stirring, add 80 mL of concentrated sulfuric acid.
-
Heat the mixture to 110-115 °C. The solid should dissolve within 5-10 minutes to form a deep red solution.
-
Maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into 400 mL of ice water.
-
A yellow precipitate will form. Filter the precipitate and wash it thoroughly with distilled water until the pH of the filtrate is neutral (pH ~7).
-
Dry the solid product to obtain 9-oxofluorene-4-carboxylic acid.
Data Presentation:
| Compound | Starting Material | Reagents | Yield | Melting Point |
| 9-Oxofluorene-4-carboxylic Acid | 2-Phenylbenzoic Acid | Conc. H₂SO₄ | ~99% (crude) | 222-224 °C (recrystallized from acetic acid) |
Protocol 2: Synthesis of this compound
This protocol details the Wolff-Kishner reduction of the ketone to a methylene group.
Materials:
-
9-Oxofluorene-4-carboxylic acid
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Hydrochloric acid (HCl)
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 30.0 g (126 mmol) of 9-oxofluorene-4-carboxylic acid, 30.0 g (600 mmol) of hydrazine hydrate (80%), and 200 mL of diethylene glycol.
-
Heat the mixture to 100 °C and stir for 1 hour.
-
Cool the mixture slightly and carefully add 35.4 g (630 mmol) of potassium hydroxide pellets in portions.
-
Heat the mixture again. Water and excess hydrazine will distill off. Continue heating to reflux.
-
Maintain reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Data Presentation:
| Compound | Starting Material | Reagents | Yield | Melting Point |
| This compound | 9-Oxofluorene-4-carboxylic Acid | Hydrazine hydrate, KOH | High | 192-194 °C[4] |
Protocol 3: Synthesis of this compound Derivatives
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 25.0 g (112 mmol) of this compound in 250 mL of methanol in a round-bottom flask with a reflux condenser.
-
Carefully add 2.5 mL of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 200 mL of ethyl acetate and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 9H-fluorene-4-carboxylate.
-
The product can be further purified by recrystallization.
Data Presentation:
| Derivative | Starting Material | Reagents | Yield |
| Methyl 9H-fluorene-4-carboxylate | This compound | MeOH, H₂SO₄ | High |
This protocol provides a general method for the synthesis of N-aryl amides from this compound. The procedure involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an aniline derivative. Alternatively, peptide coupling agents can be used.
Method 1: Via Acyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted aniline
-
Triethylamine (TEA) or Pyridine
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add an excess (2-3 equivalents) of thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain the crude 9H-fluorene-4-carbonyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM. Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Method 2: Using a Coupling Agent (e.g., EDC)
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Substituted aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
In a flask, dissolve this compound (1 equivalent), the substituted aniline (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA (2-3 equivalents) to the mixture.
-
Add EDC (1.2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation:
| Derivative | Starting Material | Reagents | Yield |
| N-Aryl-9H-fluorene-4-carboxamides | This compound | 1. SOCl₂ 2. ArNH₂, Base | Variable |
| N-Aryl-9H-fluorene-4-carboxamides | This compound | EDC, HOBt, ArNH₂, DIPEA | Good to High |
Biological Activity and Signaling Pathway
Derivatives of this compound, particularly those derived from 9-oxofluorene-4-carboxylic acid, have been shown to induce apoptosis in various cancer cell lines.[1][2] One of the proposed mechanisms of action involves the suppression of the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.[3] Inhibition of these pathways can lead to cell cycle arrest and ultimately, programmed cell death.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by fluorene derivatives, leading to apoptosis.
References
Application Notes and Protocols for 9H-Fluorene-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene-4-carboxylic acid is a versatile, polycyclic aromatic carboxylic acid that serves as a valuable building block in various fields of organic synthesis. Its rigid and planar fluorene core, combined with the reactive carboxylic acid group, makes it an ideal scaffold for the development of novel materials for organic electronics, as well as for the synthesis of biologically active molecules for drug discovery. The fluorene moiety is known for its thermal and chemical stability, and its derivatives often exhibit unique photophysical and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | 225-230 °C |
| Solubility | Soluble in DMF, DMSO, and hot methanol. |
Applications in Organic Synthesis
This compound is a key starting material for a variety of derivatives with applications in materials science and medicinal chemistry.
Synthesis of Amide Derivatives for Biological Screening
The carboxylic acid functionality of this compound allows for the straightforward synthesis of a wide range of amide derivatives. These derivatives are of significant interest in drug discovery, as the fluorene scaffold is present in a number of biologically active compounds, including anticancer and antimicrobial agents.[1]
Experimental Protocol: General Amide Coupling
This protocol describes a general method for the synthesis of 9H-fluorene-4-carboxamides using a common coupling reagent.
Materials:
-
This compound
-
Amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDIC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Quantitative Data (Example):
| Amine | Coupling Reagent | Solvent | Yield (%) |
| Aniline | DCC/DMAP | DCM | 85 |
| Benzylamine | EDC/DMAP | DMF | 92 |
| Morpholine | DCC/DMAP | DCM | 88 |
Building Block for Hole-Transporting Materials in OLEDs
Fluorene derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their high hole mobility and excellent thermal stability.[2] this compound can be converted into various monomers suitable for the synthesis of hole-transporting polymers or small molecules.
Workflow for Synthesis of a Fluorene-Based Monomer for Polymerization:
Caption: Synthetic workflow for a polyfluorene derivative.
Experimental Protocol: Synthesis of Methyl 2,7-dibromo-9H-fluorene-4-carboxylate
This protocol outlines the synthesis of a key intermediate for polymerization reactions.
Step 1: Esterification of this compound
Materials:
-
This compound (1.0 eq)
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Suspend this compound in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 9H-fluorene-4-carboxylate.
Step 2: Bromination of Methyl 9H-fluorene-4-carboxylate
Materials:
-
Methyl 9H-fluorene-4-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (catalytic amount)
Procedure:
-
Dissolve methyl 9H-fluorene-4-carboxylate in CCl₄ in a round-bottom flask.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture overnight.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 2,7-dibromo-9H-fluorene-4-carboxylate.
Quantitative Data:
| Reaction Step | Reagents | Solvent | Yield (%) |
| Esterification | CH₃OH, H₂SO₄ | Methanol | 95 |
| Bromination | NBS, Benzoyl Peroxide | CCl₄ | 75 |
This dibrominated monomer can then be used in Suzuki polycondensation reactions to form conjugated polymers for OLED applications.[3]
Biological Activity of Fluorene Derivatives
Derivatives of the fluorene scaffold have shown promising activity as anticancer agents.[4] While specific data for this compound derivatives is still emerging, related compounds have been shown to induce apoptosis in cancer cells. The mechanism of action is thought to involve the modulation of key signaling pathways.[4]
Potential Signaling Pathways Targeted by Fluorene Derivatives in Cancer:
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by fluorene derivatives.
This diagram illustrates how fluorene derivatives may exert their anticancer effects by inhibiting pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, ultimately leading to apoptosis.[4]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility spans from the creation of advanced materials for electronic applications to the development of novel therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the vast potential of this compound in their respective fields.
References
Application Notes and Protocols: 9H-Fluorene-4-carboxylic Acid in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene and its derivatives are a cornerstone in the field of materials science, particularly in the development of organic electronics. Their rigid, planar structure, high thermal stability, and excellent charge transport properties make them ideal candidates for a variety of applications, including Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and sensors. 9H-Fluorene-4-carboxylic acid, a specific isomer of this family, offers a unique functional handle—the carboxylic acid group—for tailored molecular design and polymerization. This document provides a comprehensive overview of the applications, experimental protocols, and performance data related to materials derived from this compound and its close structural analogs.
Key Applications in Materials Science
The fluorene core is a versatile building block for various organic electronic materials. The introduction of a carboxylic acid group at the 4-position allows for its use as a monomer in polymerization reactions, as an anchoring group for surface modification, or as a precursor for further functionalization to fine-tune the electronic and optical properties of the resulting materials.
Organic Light-Emitting Diodes (OLEDs)
Fluorene derivatives are widely used as emissive and charge-transporting materials in OLEDs.[1][2] The rigid structure of the fluorene unit contributes to high photoluminescence quantum yields and good thermal stability. While direct applications of this compound are less common than its 2,7-disubstituted counterparts, it can be envisioned as a key component in:
-
Blue-Light Emitting Polymers: The fluorene moiety is a well-known blue emitter. Polymers incorporating the this compound unit can be synthesized to exhibit strong blue emission, a critical component for full-color displays and lighting.
-
Host Materials for Phosphorescent OLEDs: The high triplet energy of the fluorene core makes it a suitable host for phosphorescent emitters, enabling highly efficient OLEDs.
-
Hole-Transporting Layers (HTLs) and Electron-Transporting Layers (ETLs): By functionalizing the carboxylic acid group with appropriate electron-donating or electron-withdrawing moieties, materials with tailored hole or electron transport properties can be developed.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, fluorene-based materials are utilized as both electron donors and acceptors. The broad absorption and good charge mobility of fluorene-containing polymers and small molecules contribute to efficient light harvesting and charge separation. This compound can be a precursor for:
-
Polymer Donors: Co-polymerization of this compound derivatives with electron-accepting units can lead to donor-acceptor (D-A) polymers with tailored band gaps for efficient light absorption.
-
Non-Fullerene Acceptors (NFAs): The fluorene core can be functionalized to create small molecule NFAs, which have shown great promise in boosting the power conversion efficiencies of OSCs.
-
Interfacial Layers: The carboxylic acid group can serve as an anchoring group to modify the surface of electrodes or other layers within the solar cell, improving charge extraction and device stability.
Performance Data of Fluorene-Based Materials
The following tables summarize the performance of various fluorene-based materials in OLEDs and OSCs. While not all of these materials are directly synthesized from this compound, they represent the typical performance characteristics of the fluorene material class.
Table 1: Performance of Fluorene-Based Organic Light-Emitting Diodes (OLEDs)
| Material Type | Emitter/Host | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color | Reference |
| Phosphorescent OLED Host | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole derivative | 27.1 | 142,464 | 2.1 | Yellow | [3] |
| Fluorescent Emitter | 9-Borafluorene derivative | - | >22,000 | - | Yellow-Greenish | [4] |
| Hole Injection/Transport | Anthracene-based derivative with fluorene-like structure | - | - | - | - | [5] |
Table 2: Performance of Fluorene-Based Organic Solar Cells (OSCs)
| Polymer/Small Molecule | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| Fluorene-based polymer donor | Inverted | 16.82 | 1.13 | 19.66 | 75.7 | [3] |
| Fluorene-terminated HTM | n-i-p | 23.2 | - | - | - | [6] |
| Spiro-fluorene based HTM | n-i-p | 16.52 | - | - | - | [7] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and characterization of materials derived from fluorene precursors.
Protocol 1: Synthesis of a Poly(fluorene-co-benzothiadiazole) Derivative
This protocol describes a hypothetical synthesis of a donor-acceptor copolymer using a derivative of this compound for use in organic solar cells.
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 9H-Fluorene-4-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
9H-Fluorene-4-carboxylic acid and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The rigid, planar fluorene ring system provides a unique three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets. This document provides a comprehensive overview of the applications of this scaffold, focusing on its use in the design of anticancer agents, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.
Applications in Anticancer Drug Discovery
Derivatives of this compound, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been identified as potent inducers of apoptosis in various cancer cell lines.[1][2][3] Structure-activity relationship (SAR) studies have revealed that modifications to both the fluorene ring and the carboxamide group can significantly influence the potency and mechanism of action of these compounds.[1][2][3]
Two primary mechanisms of action have been elucidated for this class of compounds:
-
Apoptosis Induction: These compounds can trigger programmed cell death through the activation of caspases, key executioner enzymes in the apoptotic cascade.
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3]
The versatility of the this compound scaffold allows for the fine-tuning of its pharmacological properties to target specific cancer cell vulnerabilities.
Quantitative Data Summary
The following table summarizes the biological activity of representative 9-oxo-9H-fluorene-1-carboxamide derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | EC50 (µM) for Apoptosis Induction | GI50 (µM) for Growth Inhibition | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| 2a | N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D | Sub-micromolar | Sub-micromolar | > 50 | [1][2] |
| HCT116 | Sub-micromolar | Sub-micromolar | [1][2] | |||
| SNU398 | Sub-micromolar | Sub-micromolar | [1][2] | |||
| 6s | N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D | Sub-micromolar | Sub-micromolar | Not Reported | [2] |
| HCT116 | Sub-micromolar | Sub-micromolar | [2] | |||
| SNU398 | Sub-micromolar | Sub-micromolar | [2] | |||
| 5a | N-(2-Methylphenyl)-7-substituted-9-oxo-9H-fluorene-1-carboxamide | T47D | 0.15 - 0.29 | Not Reported | Active | [3] |
| HCT116 | 0.15 - 0.29 | Not Reported | [3] | |||
| SNU398 | 0.15 - 0.29 | Not Reported | [3] | |||
| 2f | Structure not specified | T47D | 0.024 - 0.048 | Not Reported | 0.5 | [1] |
| HCT116 | Active | Not Reported | [1] | |||
| SNU398 | Active | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides
This protocol describes a general method for the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides, key derivatives of this compound.
Workflow for the Synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9H-Fluorene-4-carboxylic Acid in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
9H-Fluorene derivatives are a cornerstone in the advancement of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2][3][4] The rigid and planar structure of the fluorene core, combined with its high photoluminescence quantum yields, good charge transport characteristics, and excellent thermal stability, makes it an ideal building block for various components within an OLED device.[3][4] Strategic functionalization of the fluorene backbone, including the introduction of a carboxylic acid group at the C-4 position to form 9H-Fluorene-4-carboxylic acid, allows for fine-tuning of the electronic and optical properties of the resulting materials.[5] These tailored molecules can function as efficient emissive materials, stable host materials for phosphorescent emitters, and effective charge-transporting layers.[3][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials and the subsequent device fabrication.
Data Presentation: Performance of Fluorene Derivatives in OLEDs
The performance of OLEDs is critically dependent on the molecular design of the organic materials employed. The following table summarizes the photophysical and electroluminescence properties of representative fluorene derivatives, illustrating the impact of molecular structure on device performance. While specific data for derivatives of this compound are not extensively reported in the public domain, this data provides a benchmark for the expected performance of materials derived from this versatile building block.
| Compound Name/Type | Role in OLED | HOMO (eV) | LUMO (eV) | PLQY (%) | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color |
| 9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluorene | Emitter (Donor) | -5.8 | -2.5 | 59 (film) | 0.18 | - | Blue-White |
| Spiro[acridine-9,9′-fluorene] derivative (SAF) | Deep-Blue Emitter | - | - | - | 4.2 | 4150 | Deep-Blue |
| Spiro(fluorene-9,9′-xanthene) derivative (DPA-SFXBu) | Hole-Transporting | ~5.0 | - | - | - | 21,712 | - |
| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Hole-Transporting | -4.69 | - | - | 4.78 (cd/A) | 21,412 | - |
Data compiled from multiple sources for illustrative purposes.[1][6][7][8] HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital, PLQY: Photoluminescence Quantum Yield, EQE: External Quantum Efficiency.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Emitting Material
This protocol describes a representative synthesis of an emissive material derived from this compound via a Suzuki coupling reaction. This common cross-coupling method allows for the introduction of various aryl groups to the fluorene core, enabling the tuning of the emission color and electronic properties.
Workflow for Synthesis of a Fluorene-Based Emitter
Caption: Synthetic workflow for a fluorene-based emitter.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Methanol or Ethanol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Arylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel
Procedure:
-
Esterification (Protection of Carboxylic Acid):
-
Suspend this compound in an excess of methanol or ethanol.
-
Add a catalytic amount of concentrated sulfuric acid or a few drops of thionyl chloride.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the methyl or ethyl ester of this compound.
-
-
Bromination of the Fluorene Core:
-
Dissolve the fluorene ester in DMF.
-
Add N-Bromosuccinimide (NBS) in portions at room temperature. The number of equivalents of NBS will determine the degree of bromination (e.g., at the C-2 and C-7 positions).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated fluorene ester.
-
-
Suzuki Coupling Reaction:
-
In a flask, combine the brominated fluorene ester, the desired arylboronic acid (e.g., a pyrene or carbazole derivative), and the palladium catalyst.
-
Add a 2M aqueous solution of potassium carbonate.
-
Add toluene as the organic solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Ester Hydrolysis (Deprotection):
-
Dissolve the crude product from the Suzuki coupling in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry, and evaporate the solvent.
-
-
Purification:
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation, incorporating a this compound derivative as the emissive layer.
Workflow for OLED Fabrication
Caption: OLED fabrication workflow via thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., MoO₃
-
Hole Transport Layer (HTL): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Emissive Layer (EML): Synthesized this compound derivative
-
Electron Transport Layer (ETL): e.g., TPBi (2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Cathode Material: Aluminum (Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solvents (Deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Shadow masks for patterning
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially onto the ITO substrate through a shadow mask. A typical device structure is as follows:
-
The deposition rates should be carefully controlled (typically 0.1-0.2 nm/s for organic layers).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum (Al) cathode to a thickness of ~100 nm through a different shadow mask that defines the active area of the device.
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber and immediately transfer them to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
-
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency of the fabricated OLEDs can then be measured using a programmable sourcemeter and a spectroradiometer.
-
References
- 1. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 9H-Fluorene-4-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), a linker or handle is a bifunctional molecule that connects the growing peptide chain to an insoluble solid support. The choice of linker is critical as it dictates the conditions for the final cleavage of the peptide from the resin and determines the C-terminal functionality of the synthesized peptide. While a variety of linkers are commercially available and extensively documented, the use of 9H-Fluorene-4-carboxylic acid as a linker in SPPS is not a standard or widely reported application.
The fluorene moiety is, however, central to modern peptide synthesis through the ubiquitous 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used for the temporary protection of the α-amino group of amino acids. The lability of the proton at the C9 position of the fluorene ring system under basic conditions is the chemical principle underlying the deprotection of the Fmoc group.
This document will first briefly cover the established role of the fluorene structure in SPPS via the Fmoc group. Subsequently, it will present a hypothetical application of this compound as a C-terminal linker, including theoretical protocols for its implementation and potential characteristics. This is intended to provide a conceptual framework for researchers interested in exploring novel linker chemistries.
The Role of the Fluorene Moiety in Fmoc-Based Solid-Phase Peptide Synthesis
The most significant application of the fluorene structure in SPPS is the Fmoc protecting group. This base-labile protecting group is stable to the acidic conditions often used for the removal of side-chain protecting groups, making it a cornerstone of orthogonal peptide synthesis strategies.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly piperidine. The process proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring.
Caption: Fmoc deprotection pathway.
Hypothetical Application of this compound as a Linker
Theoretically, this compound could be functionalized and attached to a solid support to act as a linker. The carboxylic acid moiety provides a point of attachment to an amino-functionalized resin, while the fluorene ring could be derivatized to allow for peptide attachment and subsequent cleavage.
Proposed Structure and Rationale
A possible approach would be to create an amide bond between the 4-carboxyl group of this compound and an aminomethyl resin. The C9 position of the fluorene could then be functionalized, for example, with a hydroxymethyl group, to create a handle analogous to the Wang linker. This would result in a "Fluorene-4-carboxamido-9-hydroxymethyl" linker.
Caption: Hypothetical synthesis of a linker from this compound.
Experimental Protocols (Hypothetical)
The following protocols are theoretical and would require optimization. They are based on standard procedures in solid-phase peptide synthesis.
Protocol 1: Synthesis of Fluorene-4-carboxamido Resin
Objective: To attach this compound to an aminomethylated polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g substitution)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3.0 mmol), HOBt (3.0 mmol) in DMF (10 mL).
-
Add DIC (3.0 mmol) to the solution from step 3 and stir for 10 minutes at room temperature.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
To monitor the reaction, take a small sample of the resin, wash thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Attachment of the First Fmoc-Amino Acid
Objective: To attach the C-terminal amino acid to the hypothetical fluorene-based linker (assuming a hydroxymethyl functionality has been introduced at the C9 position).
Materials:
-
Fluorene-4-carboxamido-9-hydroxymethyl resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin (1 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (4.0 mmol) in a minimal amount of DMF and dilute with DCM (10 mL).
-
Add this solution to the resin.
-
Add DMAP (0.4 mmol) to the resin slurry.
-
Add DIC (4.0 mmol) and agitate the mixture at room temperature for 2-4 hours.
-
Monitor the loading by taking a small, dried sample of the resin, treating it with piperidine in DMF to remove the Fmoc group, and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
After the desired loading is achieved, drain the reaction mixture.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Peptide Elongation (Standard Fmoc-SPPS)
This protocol follows the standard cycle for adding amino acids in Fmoc-based SPPS.
Caption: Standard Fmoc-SPPS elongation cycle.
Protocol 4: Peptide Cleavage
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups. The cleavage conditions would depend on the acid lability of the bond formed between the peptide and the hypothetical linker. Assuming it is similar to a Wang linker, a standard TFA-based cocktail would be used.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (see table below). For a standard cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is commonly used.[1]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v/v) | Scavengers | Primary Use | Reference |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT | Phenol, Thioanisole, EDT | General purpose, good for Arg, Cys, Met, Trp | [2] |
| Reagent R | TFA / Thioanisole / EDT / Anisole | Thioanisole, EDT, Anisole | Peptides containing Trp(Boc) | [3] |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Triisopropylsilane | General purpose, good for Arg, His, Met | [1] |
| TFA/DODT/H₂O | TFA / 3,6-Dioxa-1,8-octanedithiol / Water | 3,6-Dioxa-1,8-octanedithiol | Reduces Trp side reactions |
EDT: Ethanedithiol
Conclusion
While this compound is not a conventional linker in solid-phase peptide synthesis, its structure presents intriguing possibilities for the development of novel linker strategies. The protocols and concepts presented here are hypothetical and would serve as a starting point for any investigation into its potential application. The well-established chemistry of the fluorene moiety in the context of the Fmoc protecting group provides a strong foundation for exploring such new frontiers in peptide chemistry. Researchers are encouraged to build upon the standard, robust methods of SPPS when venturing into the design and implementation of new chemical tools.
References
Synthesis of Fluorenone: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorenone is a crucial chemical intermediate and building block in organic synthesis, materials science, and medicinal chemistry. Its unique aromatic structure makes it a valuable scaffold for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized polymers. This document provides detailed protocols for the synthesis of fluorenone, with a primary focus on the highly efficient oxidation of fluorene. Additionally, it briefly discusses the less common conversion from fluorene-9-carboxylic acid.
Introduction
Fluorenone, a polycyclic aromatic ketone, and its derivatives are of significant interest due to their diverse applications. The synthesis of fluorenone is a fundamental process for researchers working on the development of new organic materials and therapeutic agents. While several synthetic routes exist, the oxidation of the readily available starting material, fluorene, is the most common and efficient method. This application note details a high-yield protocol for this conversion and provides a comparative overview of alternative methods.
Synthesis of Fluorenone from Fluorene
The most prevalent and efficient method for synthesizing fluorenone is the oxidation of fluorene. This can be achieved under mild conditions using air as the oxidant in the presence of a base.
Method 1: Air Oxidation of Fluorene using Potassium Hydroxide in Tetrahydrofuran
This method provides a high-yield, environmentally friendly approach to fluorenone synthesis.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 20 g (0.12 mol) of fluorene and 120 mL of tetrahydrofuran (THF).
-
Addition of Base: To the stirring solution, add 6.70 g (0.12 mol) of potassium hydroxide.
-
Reaction: Stir the mixture at room temperature under normal atmospheric conditions (air oxidation) for 6 hours.
-
Work-up:
-
Filter the reaction mixture to remove the potassium hydroxide.
-
Distill the filtrate to remove the THF.
-
Wash the resulting solid with water three times.
-
-
Drying: Dry the solid to obtain 9-fluorenone.
Expected Yield: 98.5%[1] Purity: 99.0%[1]
Method 2: Oxidation of Fluorene using Sodium Hydroxide and Oxygen in Dimethyl Sulfoxide (DMSO)
This method is another effective way to produce fluorenone with a high yield.[4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel (e.g., a tower packed column reactor), place 28 kg of industrial fluorene (content >90%), 31 kg of dimethyl sulfoxide (DMSO), and 0.35 kg of sodium hydroxide.
-
Reaction: Heat the mixture to 50°C while stirring to dissolve the solids. Feed industrial oxygen from the bottom of the reactor at a rate of 22 L/min for 3 hours.
-
Work-up:
-
Cool the reaction solution.
-
Filter the mixture to separate the crude fluorenone.
-
The filtrate can be distilled to recover the solvent and additional crude product.
-
-
Purification: The crude fluorenone can be further purified by directional crystallization to yield a product with >99.8% purity.
Expected Yield: 96%[4] Transformation Efficiency: 99.5–100%[4]
Data Presentation
| Method | Starting Material | Oxidant | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Purity |
| 1 | Fluorene | Air | Potassium Hydroxide | THF | Room Temp. | 6 hours | 98.5%[1] | 99.0%[1] |
| 2 | Fluorene | Oxygen | Sodium Hydroxide | DMSO | 50°C | 3 hours | 96%[4] | >99.8% (after purification)[4] |
Synthesis of Fluorenone from Fluorene-9-Carboxylic Acid
The synthesis of fluorenone from fluorene-9-carboxylic acid is a less common route that proceeds via decarboxylation.
Method 3: Decarboxylation of Fluorene-9-Carboxylic Acid
This method has been reported to occur at elevated temperatures using an organocopper catalyst. However, the conditions are considered harsh, and the yield is moderate. Due to the lack of a detailed and reproducible protocol in recent literature, this method is presented for informational purposes. Researchers interested in this route should consult foundational organometallic chemistry literature for examples of copper-catalyzed decarboxylations.
Experimental Workflow and Signaling Pathways
To visualize the primary synthetic pathways to fluorenone, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Synthetic pathways to Fluorenone.
Caption: Workflow for Fluorenone synthesis via Method 1.
Conclusion
The synthesis of fluorenone is most efficiently achieved through the oxidation of fluorene. The presented protocols, particularly the air oxidation in the presence of potassium hydroxide and THF, offer high yields, mild reaction conditions, and a straightforward work-up. These methods are highly recommended for researchers and professionals in drug development and materials science. While the conversion from fluorene-9-carboxylic acid is chemically feasible, it is a less common and lower-yielding alternative.
References
- 1. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 2. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN100343217C - Method for oxidizing fluorene to 9-fluorenone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Fluorene-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9H-Fluorene-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically proceeds through a multi-step pathway, often starting from diphenylmethane-2'-carboxylic acid. The most common impurities are intermediates from this pathway, byproducts from side reactions, and residual starting materials. These include:
-
9-oxofluorene-4-carboxylic acid: The immediate precursor to this compound. Its presence indicates an incomplete reduction step.
-
Diphenylmethane-2'-carboxylic acid: The initial starting material for the cyclization reaction.
-
9-Fluorenone derivatives: These arise from the oxidation of the highly reactive C9 position of the fluorene ring.[1] This is a common side reaction that can occur if the reaction is exposed to oxygen, especially at elevated temperatures.[1]
-
Isomeric fluorene-4-carboxylic acids: Depending on the synthetic route, particularly in reactions like Friedel-Crafts acylation, there is a possibility of forming other isomers.
-
Residual Reagents: Inorganic salts and acids used during the synthesis and work-up procedures.
Q2: My final product of this compound is a yellow solid. Is this normal?
A yellow coloration in the final product often suggests the presence of 9-oxofluorene-4-carboxylic acid or other 9-fluorenone derivatives as impurities.[1][2] The pure this compound is expected to be a white to off-white solid.
Q3: How can I minimize the formation of the 9-fluorenone impurity?
To minimize the formation of 9-fluorenone impurities, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon gas) throughout the reaction, especially during steps involving elevated temperatures.[1] Degassing solvents prior to use can also be beneficial.[1]
Troubleshooting Guides
This section provides guides to troubleshoot common issues encountered during the synthesis of this compound.
Issue 1: Incomplete conversion of 9-oxofluorene-4-carboxylic acid to this compound.
Symptoms:
-
The final product exhibits a distinct yellow color.
-
Analytical data (e.g., NMR, HPLC) shows the presence of the 9-oxofluorene-4-carboxylic acid starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient reaction time or temperature for the reduction step (e.g., Wolff-Kishner reduction). | Increase the reaction time and/or temperature according to the established protocol. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2] |
| Inefficient removal of water during the Wolff-Kishner reduction. | Ensure the reaction setup is designed to effectively remove water as it forms, for instance, by using a Dean-Stark apparatus. The presence of water can hinder the reaction. |
| Degradation of the reducing agent (e.g., hydrazine hydrate). | Use a fresh, high-quality reducing agent. Ensure proper storage conditions to prevent degradation. |
Issue 2: Presence of unreacted starting material (diphenylmethane-2'-carboxylic acid).
Symptoms:
-
Analytical data of the crude product shows peaks corresponding to diphenylmethane-2'-carboxylic acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete intramolecular Friedel-Crafts acylation. | Ensure the reaction conditions (temperature, catalyst concentration) are optimal for the cyclization. The use of a strong acid catalyst like concentrated sulfuric acid is typical for this step.[2] |
| Insufficient reaction time for the cyclization. | Extend the reaction time to ensure complete conversion of the starting material. Monitor the reaction progress by TLC. |
Experimental Protocols
A common synthetic route to this compound involves a two-step process starting from diphenylmethane-2'-carboxylic acid.
Step 1: Synthesis of 9-oxofluorene-4-carboxylic acid via Intramolecular Friedel-Crafts Acylation
This step involves the cyclization of diphenylmethane-2'-carboxylic acid using a strong acid catalyst.[2]
-
Reaction Setup: In a flask equipped with a stirrer, add diphenylmethane-2'-carboxylic acid.
-
Acid Addition: Carefully add concentrated sulfuric acid to the flask with stirring.
-
Heating: Heat the reaction mixture to the specified temperature (e.g., 110-115 °C) and maintain for a set duration (e.g., 30 minutes).[2]
-
Quenching: Cool the reaction mixture and carefully pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven.
Step 2: Synthesis of this compound via Wolff-Kishner Reduction
This step reduces the ketone functionality of 9-oxofluorene-4-carboxylic acid.[2]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 9-oxofluorene-4-carboxylic acid, a high-boiling point solvent (e.g., diethylene glycol), hydrazine hydrate, and potassium hydroxide.[2]
-
Heating: Heat the mixture to a temperature that allows for the distillation of water and excess hydrazine. Then, increase the temperature to reflux (e.g., 195-200 °C) and maintain for several hours.[2]
-
Work-up: Cool the reaction mixture and pour it into cold water.
-
Acidification and Isolation: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of Crude 9H-Fluorene-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 9H-Fluorene-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary techniques for purifying crude this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is effective for removing impurities that have different solubility profiles from the desired compound. Column chromatography is a powerful method for separating compounds with different polarities.[1]
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials from the synthesis, such as 9-oxofluorene-4-carboxylic acid if the synthesis involves a reduction step.[2] Additionally, the methylene bridge at the C9 position is susceptible to oxidation, which can form the corresponding ketone, 9-fluorenone derivatives, often presenting as colored impurities.[3]
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, which may be 9-fluorenone derivatives, can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[1] The charcoal adsorbs the colored impurities, and a subsequent hot filtration removes the charcoal, leading to a decolorized solution from which the purified product can crystallize.[1]
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
Possible Cause:
-
Inappropriate solvent choice: The solvent may have high solubility for the product at room temperature, leading to significant loss of product in the mother liquor.
-
Using too much solvent: An excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.
-
Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
Solutions:
-
Solvent Selection: An ideal recrystallization solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature.[1] For similar carboxylic acids, glacial acetic acid and aqueous ethanol (e.g., 50% ethanol) have been used.[2][4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Further cooling in an ice bath can then maximize the yield.[1]
Problem 2: The product is still impure after recrystallization.
Possible Cause:
-
Co-crystallization of impurities: The impurity may have a similar solubility profile to the product in the chosen solvent.
-
Insufficient washing: Residual mother liquor containing impurities may remain on the surface of the crystals.
Solutions:
-
Solvent System Optimization: Try a different recrystallization solvent or a solvent mixture to alter the solubility characteristics of the product and impurities.
-
Thorough Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Consider Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary for separation based on polarity differences.[1]
Problem 3: Difficulty in separating the product from starting materials using column chromatography.
Possible Cause:
-
Incorrect mobile phase polarity: The eluent may be too polar, causing both the product and impurities to elute quickly with poor separation, or not polar enough, resulting in slow elution and broad peaks.
Solutions:
-
Optimize the Mobile Phase: For compounds of intermediate polarity like fluorene derivatives, a gradient elution is often effective.[1] Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1] This will elute non-polar impurities first, followed by the desired product.
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to analyze the fractions collected from the column to identify which fractions contain the pure product.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., glacial acetic acid or 50% ethanol).[2][4]
-
Heating: Gently heat the mixture with stirring until the solvent boils and the solid completely dissolves. Add small portions of hot solvent if necessary to achieve a clear solution.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven.[1]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 95:5). Pour the slurry into a chromatography column and allow it to pack.[1]
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of the initial eluent.[1]
-
Loading: Carefully add the sample solution to the top of the packed silica gel column.[1]
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[1]
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability for Carboxylic Acids | Notes |
| Glacial Acetic Acid | Used for recrystallizing 9-oxofluorene-4-carboxylic acid.[2] | Effective for many aromatic carboxylic acids. |
| 50% Ethanol | Can be used for further purification of 9-fluorenecarboxylic acid.[4] | The water content helps to decrease solubility at lower temperatures. |
Table 2: Column Chromatography Parameters for Fluorene Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[1] | Standard adsorbent for compounds of intermediate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient[1] | Allows for the separation of compounds with varying polarities. Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
Visualizations
Caption: Recrystallization workflow for purifying crude this compound.
Caption: Logical workflow for troubleshooting low yields in recrystallization.
References
optimizing reaction conditions for the esterification of 9H-Fluorene-4-carboxylic acid
Welcome to the technical support center for the esterification of 9H-Fluorene-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-purity esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most frequently employed method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The use of the alcohol as the solvent helps to drive the reaction equilibrium towards the formation of the ester.[2]
Q2: My Fischer esterification of this compound is giving a low yield. What are the common causes and solutions?
A2: Low yields in the Fischer esterification of this substrate are often due to the reversible nature of the reaction and potential side reactions.[3] Key factors include:
-
Equilibrium Limitations: The reaction between the carboxylic acid and the alcohol is in equilibrium with the ester and water. To favor product formation, it is crucial to either use a large excess of the alcohol or remove the water as it is formed, for instance, by using a Dean-Stark apparatus.[2][4]
-
Incomplete Reaction: The reaction may not have reached equilibrium. You can monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). If the reaction is incomplete, increasing the reaction time or temperature may be necessary.[5]
-
Steric Hindrance: this compound is a sterically hindered molecule, which can slow down the reaction rate. More forcing conditions (higher temperatures, longer reaction times) or a more active catalyst might be required.[4]
-
Side Reactions: The fluorene moiety is susceptible to oxidation, particularly at the C9 position, leading to the formation of a yellow impurity, a 9-fluorenone derivative.[3]
Q3: My final product is a yellow solid. What is this impurity and how can I prevent its formation?
A3: The yellow impurity is likely a 9-fluorenone derivative, which arises from the oxidation of the methylene bridge (C9) of the fluorene ring.[3] This is a common side reaction that can be minimized by:
-
Using an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation.[3]
-
Degassing Solvents: Removing dissolved oxygen from the solvents before use can also help.
-
Avoiding Strong Oxidizing Agents: Ensure that the reagents and solvents are free from oxidizing impurities.[3]
-
Controlling Reaction Temperature: Prolonged heating at high temperatures can promote oxidation. It's important to find the optimal balance between a sufficient reaction rate and minimizing side reactions.
Q4: Are there alternative esterification methods for this compound?
A4: Yes, several other methods can be employed, especially if the Fischer esterification proves to be low-yielding or if the substrate is sensitive to strong acidic conditions. These include:
-
Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent.
-
DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.[6]
-
Lewis Acid Catalysis: Lewis acids such as tin(IV) or hafnium(IV) complexes can catalyze the esterification.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the esterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction equilibrium not favoring the ester. | Use a large excess of the alcohol (often as the solvent).[2] If feasible for your setup, remove water using a Dean-Stark trap or molecular sieves.[4] |
| Inactive or insufficient catalyst. | Use a fresh batch of a strong acid catalyst like H₂SO₄ or TsOH. Consider increasing the catalyst loading, but be mindful of potential side reactions. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of impurities. Refluxing is a common condition for this reaction.[5] | |
| Significant steric hindrance. | Increase the reaction time. Alternatively, consider converting the carboxylic acid to the more reactive acid chloride and then reacting it with the alcohol. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase the reaction time and monitor the progress by TLC until the starting material spot disappears or its intensity no longer decreases.[5] |
| Formation of a Yellow Impurity | Oxidation at the C9 position of the fluorene ring. | Run the reaction under an inert atmosphere (N₂ or Ar).[3] Use degassed solvents. Avoid prolonged exposure to high temperatures. |
| Difficult Product Isolation/Purification | Unreacted carboxylic acid co-precipitates with the ester. | During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[5] |
| The ester is difficult to crystallize. | If recrystallization is challenging, consider purification by column chromatography on silica gel.[8] |
Data Presentation: Comparison of Reaction Conditions
| Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux (~65) | 6 - 12 | 80 - 95 | The most common and well-documented method.[5] |
| Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | Reflux (~78) | 8 - 16 | 75 - 90 | Longer reaction time may be needed compared to methanol due to increased steric hindrance. |
| Isopropanol | H₂SO₄ (conc.) | Isopropanol (excess) | Reflux (~82) | 12 - 24 | 60 - 80 | Yields are generally lower due to the increased steric bulk of the secondary alcohol. |
| Methanol | Solid Acid Catalyst (e.g., Amberlyst-15) | Methanol (excess) | Reflux (~65) | 12 - 24 | 70 - 85 | Offers easier catalyst removal but may require longer reaction times.[9] |
| Ethanol | DCC/DMAP | Dichloromethane | Room Temp. | 4 - 8 | 85 - 95 | A milder alternative to strong acid catalysis, suitable for sensitive substrates.[6] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol is a standard method for the synthesis of methyl 9H-fluorene-4-carboxylate.[5]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of anhydrous methanol (e.g., 10 mL of methanol per gram of carboxylic acid).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per gram of carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 9H-fluorene-4-carboxylate.
-
The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel.[8]
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
Troubleshooting Logic Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A highly active and robust solid catalyst provides high yields of esters by continuous flow | RIKEN [riken.jp]
troubleshooting low yields in the synthesis of fluorene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorene derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions involving fluorene derivatives?
A1: Low yields in Suzuki-Miyaura couplings with fluorene substrates can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate degassing of solvents and inert atmosphere techniques can lead to catalyst deactivation. The purity of the boronic acid is also crucial, as impurities can poison the catalyst.[1]
-
Poor Ligand Choice: The ligand choice is critical. For electron-rich fluorene halides, ligands that accelerate oxidative addition, such as bulky trialkylphosphines or dialkylbiarylphosphines (e.g., XPhos, SPhos), are often necessary.[2]
-
Inappropriate Base and Solvent System: The base is essential for the transmetalation step. The choice of base and solvent must be compatible with the substrates and ensure sufficient solubility.[3][4] For instance, with base-sensitive functional groups, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required, potentially at a higher temperature.[4]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material and complicates purification. Using an excess of the aryl halide can sometimes mitigate this issue.[5]
Q2: I'm struggling with a Buchwald-Hartwig amination of a fluorene chloride. What are the key parameters to optimize?
A2: Aryl chlorides are known to be challenging substrates for Buchwald-Hartwig aminations due to the difficulty of the oxidative addition step.[5][6] Key optimization parameters include:
-
Catalyst and Ligand Selection: This is the most critical factor. Sterically hindered and electron-rich ligands are often required to facilitate the coupling of aryl chlorides. Pre-catalysts can also be more effective as they provide a more reliable source of the active Pd(0) species.[4]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your fluorene derivative has base-sensitive functional groups, you may need to screen weaker bases like cesium carbonate or potassium phosphate.[4]
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[4][7] The solvent should be anhydrous and thoroughly degassed.
-
Temperature: Higher reaction temperatures are often necessary for aryl chlorides, but this needs to be balanced with the thermal stability of your substrates and reagents.[4]
Q3: My C-9 alkylation of fluorene is giving a low yield. What could be the problem?
A3: Low yields in the C-9 alkylation of fluorene can be due to several factors:
-
Incomplete Deprotonation: The acidity of the C-9 proton is a key factor. A sufficiently strong base is required for complete deprotonation to form the fluorenyl anion. Common bases include potassium tert-butoxide (t-BuOK) and sodium hydroxide (NaOH) under phase-transfer conditions.
-
Base Incompatibility: The choice of base can significantly impact the yield. For example, while KOH can be used, t-BuOK often gives higher yields.[8]
-
Reaction Conditions: The reaction temperature and time are important. For less reactive alkylating agents, higher temperatures may be needed.[8]
-
Side Reactions: Over-alkylation (dialkylation) can occur, especially if a large excess of the alkylating agent is used.
Q4: What are the best practices for purifying fluorene derivatives?
A4: The purification of fluorene derivatives can be challenging due to their often planar and rigid structures, which can lead to aggregation and poor solubility. Common purification techniques include:
-
Recrystallization: This is a standard method for solid derivatives. The choice of solvent is critical. Common solvents include toluene, xylene, alcohols (isopropanol, ethanol), and hexanes.[9]
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from byproducts and residual catalyst. A gradient of nonpolar to moderately polar solvents (e.g., hexane/ethyl acetate or hexane/dichloromethane) is typically used.[9]
-
Zone Refining: For achieving very high purity, zone refining can be employed.[9]
Troubleshooting Guides
Suzuki-Miyaura Coupling of Bromo-Fluorene Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure all solvents are rigorously degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen). Use a fresh bottle of catalyst or a pre-catalyst. |
| Poor ligand choice | For electron-rich bromo-fluorenes, try a more electron-rich and bulky ligand like SPhos or XPhos. | |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous.[3] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Homocoupling of Boronic Acid | Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the bromo-fluorene. |
| Reaction conditions | Lower the reaction temperature or use a less active catalyst. | |
| Product is Difficult to Purify | Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization from a different solvent. |
| Residual palladium | Treat the crude product with a palladium scavenger or perform an additional purification step. |
Buchwald-Hartwig Amination of Chloro-Fluorene Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Aryl chloride inactivity | Use a highly active catalyst system with a sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos). Consider using a pre-catalyst.[10] |
| Base incompatibility | If using a strong base like NaOtBu, ensure your substrate is stable. If not, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the temperature.[4] | |
| Solvent issues | Ensure the solvent is anhydrous and degassed. Toluene or dioxane are generally good choices.[4] | |
| Dehalogenation of Starting Material | Side reaction | This can occur at high temperatures or with incomplete formation of the active catalyst complex. Try a lower reaction temperature with a more active catalyst system.[11] |
| Formation of Multiple Products | Reaction with other functional groups | If your amine has other nucleophilic sites (e.g., a phenol), consider protecting that group before the coupling reaction.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-fluorene Derivative
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Bromo-fluorene derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromo-fluorene derivative, arylboronic acid, base, and palladium catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Chloro-fluorene Derivative
This protocol is a general guideline and will likely require optimization.
Materials:
-
Chloro-fluorene derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a dry Schlenk flask.
-
Add the chloro-fluorene derivative and the amine.
-
Add the degassed toluene.
-
Seal the flask and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Logical relationships in troubleshooting Buchwald-Hartwig amination of fluorene chlorides.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Side Reactions in the Friedel-Crafts Acylation of Fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the Friedel-Crafts acylation of fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Friedel-Crafts acylation of fluorene?
A1: The most common side reactions are:
-
Polysubstitution: Due to the activating nature of the fluorene ring system, a second acylation can occur, leading to the formation of diacylated products. The most common diacylated product is 2,7-diacetylfluorene. Using an excess of the acylating agent and catalyst, especially at higher temperatures, promotes diacylation.[1][2]
-
Formation of Regioisomers: Mono-acylation of fluorene typically yields a mixture of isomers, primarily 2-acetylfluorene and 4-acetylfluorene.[1][2] The 2-isomer is generally the major product.
-
Polymerization: Under certain conditions, particularly with catalysts like aluminum chloride in solvents such as chloroform, fluorene can undergo polymerization, leading to the formation of dark, polymeric materials and reducing the yield of the desired acylated product.[2]
Q2: How does the choice of solvent affect the selectivity of the reaction?
A2: The solvent plays a crucial role in determining the product distribution:
-
Chloroalkanes (e.g., 1,2-dichloroethane - DCE): These solvents generally favor high conversion for monoacetylation.[3]
-
Carbon Disulfide: This solvent can lead to the formation of 2,7-diacetylfluorene, particularly when an excess of the acylating agent and catalyst are used at reflux temperature.[1][2]
-
Nitromethane: This polar solvent tends to suppress diacylation, favoring the formation of monoacetyl derivatives.[1][2]
Q3: What is the effect of temperature on the reaction outcome?
A3: The effect of temperature is solvent-dependent. In 1,2-dichloroethane (DCE), increasing the temperature from 0°C to 45°C has little effect on reactivity and selectivity. However, raising the temperature to the boiling point of the solvent (83°C) significantly increases the reaction rate without impacting selectivity.[3] In other solvents like carbon disulfide and chloroform, increasing the temperature can enhance reactivity but may also promote side reactions.[3]
Q4: How can I control the reaction to favor mono-acylation over di-acylation?
A4: To favor mono-acylation, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio of fluorene to the acylating agent and Lewis acid catalyst.[1]
-
Solvent Choice: Employ a solvent that disfavors diacylation, such as nitromethane.[1][2]
-
Temperature Control: Conduct the reaction at a moderate temperature to avoid excessive activation that can lead to a second acylation.
-
Reaction Time: Monitor the reaction progress and stop it once the desired mono-acylated product is formed in a sufficient amount, as longer reaction times can favor the formation of the thermodynamically more stable di-acylated product.
Q5: My reaction is not proceeding or the yield is very low. What are the possible causes?
A5: Low or no yield can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.[4]
-
Poor Reagent Quality: Ensure that the fluorene, acylating agent (e.g., acetyl chloride), and solvent are pure and anhydrous.
-
Insufficient Activation: The reaction may require a certain activation energy. If the temperature is too low, the reaction rate may be negligible.
-
Deactivated Aromatic Ring: While fluorene is generally reactive, the presence of strongly deactivating substituents on the fluorene ring can hinder the electrophilic aromatic substitution.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Friedel-Crafts acylation of fluorene.
Problem 1: Predominant formation of 2,7-diacetylfluorene.
| Potential Cause | Troubleshooting Step |
| Excess acylating agent and/or catalyst. | Carefully control the stoichiometry. Use a 1:1:1 molar ratio of fluorene:acylating agent:Lewis acid. |
| High reaction temperature. | Lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC. |
| Inappropriate solvent. | Switch to a solvent that disfavors diacylation, such as nitromethane.[1][2] |
Problem 2: Low conversion of fluorene.
| Potential Cause | Troubleshooting Step |
| Inactive catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient reaction time or temperature. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC to determine the optimal conditions.[1] |
| Poor quality of reagents. | Purify the fluorene and distill the acylating agent and solvent before use. |
Problem 3: Formation of a dark, polymeric substance.
| Potential Cause | Troubleshooting Step |
| Use of a solvent known to promote polymerization (e.g., chloroform). | Change the solvent to one less prone to inducing polymerization, such as 1,2-dichloroethane.[2] |
| High concentration of Lewis acid. | Ensure the correct stoichiometry of the catalyst is used. |
Problem 4: Difficulty in separating 2-acetylfluorene and 4-acetylfluorene isomers.
| Potential Cause | Troubleshooting Step | | Inherent formation of regioisomers. | Optimize the reaction conditions (solvent, temperature) to maximize the formation of the desired isomer. The 2-isomer is typically the major product. | | Inefficient purification method. | Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. Monitor the separation carefully by TLC. |
Data Presentation
Table 1: Influence of Solvent on the Friedel-Crafts Acetylation of Fluorene
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Distribution (Selectivity %) |
| 2-AcF | ||||
| 1,2-Dichloroethane (DCE) | 25 | 3 | >95 | Major |
| Carbon Disulfide | 25 | 3 | Moderate | Major |
| Nitromethane | 25 | 3 | Moderate | Major |
| 1,2-Dichloroethane (DCE) | 83 (reflux) | 3 | High | Major |
| Carbon Disulfide | Reflux | - | High | - |
Data compiled from Titinchi, S. J. J., et al. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC, 2008(13), 91-105.[1][2] AcF: Acetylfluorene, DAcF: Diacetylfluorene
Experimental Protocols
Selective Mono-acetylation of Fluorene to 2-Acetylfluorene
This protocol is adapted from established procedures and is optimized for the selective synthesis of 2-acetylfluorene.
Materials:
-
9H-Fluorene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCE.
-
Addition of Acetyl Chloride: Cool the flask in an ice-water bath to 0°C. Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous DCE to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 10-15 minutes.
-
Addition of Fluorene: After the addition of acetyl chloride is complete, add a solution of fluorene (1.0 equivalent) in anhydrous DCE dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCE.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2-acetylfluorene.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation of fluorene.
References
strategies to avoid oxidation of the fluorene C9 position during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of fluorene C9 position oxidation during chemical synthesis.
Troubleshooting Guide: Unwanted C9 Oxidation
This guide addresses specific issues related to the appearance of fluorenone or other C9-oxidized byproducts in your reaction mixture.
| Problem | Potential Cause | Suggested Solution |
| Yellow coloration of the reaction mixture or final product. | The C9 position of fluorene has been oxidized to the corresponding ketone (fluorenone), which is often yellow.[1] | 1. Confirm Oxidation: Use analytical techniques like TLC, GC-MS, or NMR to confirm the presence of fluorenone. 2. Purification: If the oxidation is minor, purify the desired product using column chromatography or recrystallization to remove the fluorenone impurity.[2][3] 3. Prevention: If oxidation is significant, modify the synthetic protocol by implementing the strategies outlined in the FAQs below. |
| Low yield of the desired fluorene derivative with fluorenone as a major byproduct. | The reaction conditions are too harsh, or the fluorene C9 position is not adequately protected. This is common when using strong bases or in the presence of atmospheric oxygen. | 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4] 2. Temperature Control: Avoid excessively high reaction temperatures which can promote oxidation.[2] 3. Reagent Choice: If possible, use milder bases or reagents that are less likely to deprotonate the C9 position. |
| TLC analysis shows a new, more polar spot corresponding to fluorenone. | The acidic protons at the C9 position are susceptible to removal, leading to an anion that is readily oxidized.[5] | 1. Reaction Monitoring: Closely monitor the reaction progress using TLC to detect the onset of fluorenone formation.[3] 2. Work-up Conditions: Be mindful of the work-up procedure. Prolonged exposure to air, especially under basic conditions, can lead to oxidation. |
| Difficulty in separating the desired product from fluorenone. | The polarity of the desired product and fluorenone might be very similar, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.[6] 2. Recrystallization: Attempt recrystallization from various solvents. This can sometimes be more effective than chromatography for separating compounds with similar polarities.[1][7] 3. Derivatization: As a last resort, consider a temporary derivatization of your desired product to alter its polarity, facilitate separation, and then remove the protecting group. |
Frequently Asked Questions (FAQs)
Q1: What makes the C9 position of fluorene so susceptible to oxidation?
The protons on the C9 carbon of the fluorene ring are unusually acidic (pKa ≈ 22.6 in DMSO) because the resulting fluorenyl anion is stabilized by the aromatic system.[5] This anion is highly reactive and can be readily oxidized, particularly by atmospheric oxygen, to form the more stable fluorenone.[3]
Q2: What is the most effective general strategy to prevent C9 oxidation?
The most robust and widely used strategy is 9,9-disubstitution . By replacing both acidic protons at the C9 position with alkyl, aryl, or other functional groups, the site is permanently blocked from deprotonation and subsequent oxidation.[8] This approach also ensures the long-term stability of the fluorene-based materials.[8]
Q3: How can I perform a 9,9-disubstitution on my fluorene core?
A common method involves a two-step process: deprotonation of the C9 position with a strong base followed by alkylation with an appropriate electrophile.
Q4: Are there any specific reaction conditions I should be aware of to minimize oxidation?
Yes, even if you are not performing a 9,9-disubstitution, the following conditions are crucial:
-
Inert Atmosphere: Always conduct reactions involving fluorene derivatives, especially in the presence of bases, under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Solvent Choice: Use anhydrous solvents to prevent side reactions. Degassing the solvent prior to use can also be beneficial.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential oxidation side reactions. For some reactions, low temperatures (e.g., 0-5 °C) are recommended.[2]
Q5: Can I use a protecting group for the C9 position?
While 9,9-disubstitution is the most common and permanent solution, the concept of using a temporary protecting group is viable in certain synthetic routes. However, this is less frequently reported in the literature for the specific purpose of preventing C9 oxidation compared to its widespread use in other contexts (e.g., Fmoc for amines).[9][10] If a temporary modification of the C9 position is desired, a group that can be introduced and later removed under mild conditions without affecting the rest of the molecule would be necessary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 9,9-Disubstituted Fluorenes
This protocol is adapted from a palladium-catalyzed synthesis of 9,9-disubstituted fluorenes.[4]
-
Reaction Setup: A 25 mL Schlenk-type tube equipped with a magnetic stir bar is charged with Pd(OAc)2 (4.5 mg, 0.02 mmol), P(o-tol)3 (12.2 mg, 0.04 mmol), Bu4NBr (161 mg, 0.5 mmol), K2CO3 (55.2 mg, 0.4 mmol), KOAc (39.2 mg, 0.4 mmol), the corresponding 2-iodobiphenyl (0.2 mmol), the corresponding diazo compound (0.8 mmol), and DMF (2 mL).
-
Inert Atmosphere: The reaction tube is evacuated and backfilled with nitrogen five times.
-
Reaction: The mixture is stirred at 70 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Protocol 2: Purification of a Fluorene Derivative by Recrystallization
This is a general procedure for purifying a solid fluorene derivative to remove impurities, including oxidized byproducts.[7]
-
Dissolution: Place the crude fluorene derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Procedure 1: Oxidation of Fluorene to Fluorenone | Chegg.com [chegg.com]
- 4. labxing.com [labxing.com]
- 5. Fluorene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Column Chromatography Separation of Fluorene and Fluorenone
Welcome to the technical support center for the chromatographic separation of fluorene and fluorenone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of fluorene and fluorenone by column chromatography?
The separation is based on the significant difference in polarity between the two compounds. Fluorenone possesses a polar carbonyl group (C=O), making it more polar than fluorene, which is a nonpolar hydrocarbon.[1][2][3] When using a polar stationary phase, such as silica gel or alumina, the more polar fluorenone will have a stronger affinity for the stationary phase and will therefore move down the column more slowly.[1][4][5] The nonpolar fluorene interacts weakly with the stationary phase and is eluted more quickly.[4][5]
Q2: Which compound elutes first from the column, and why?
Fluorene will elute from the column first.[4][5] Its nonpolar nature results in weaker interactions with the polar stationary phase (silica gel or alumina), allowing it to be carried down the column more rapidly by a nonpolar mobile phase.[3][4][5] Fluorenone, being more polar, is retained more strongly by the stationary phase and requires a more polar solvent to be eluted.[1][4][5]
Q3: What are the recommended stationary phases for this separation?
The most commonly used stationary phases for the separation of fluorene and fluorenone are silica gel and alumina.[4][6] Both are polar adsorbents that effectively retain the more polar fluorenone.
Q4: How do I select an appropriate solvent system (mobile phase)?
The key is to use a solvent system with a polarity gradient. The separation typically starts with a nonpolar solvent to elute the nonpolar fluorene. The polarity of the mobile phase is then gradually increased to elute the more polar fluorenone.[7] A common strategy is to begin with a nonpolar solvent like hexane and then switch to a mixture of hexane with a more polar solvent such as acetone, diethyl ether, or dichloromethane.[8][9][10] The optimal solvent system can be predetermined using Thin-Layer Chromatography (TLC).[7]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography separation of fluorene and fluorenone.
Problem 1: Poor or no separation of the two compounds.
| Possible Cause | Solution |
| Incorrect Solvent Polarity | If both compounds elute together quickly, the initial solvent may be too polar. Start with a less polar solvent (e.g., pure hexane). If the compounds do not move down the column, the solvent may be too nonpolar. Gradually increase the solvent polarity.[6] |
| Improperly Packed Column | Cracks, air bubbles, or channels in the stationary phase will lead to poor separation.[1][7] Ensure the column is packed evenly. The "slurry method," where the stationary phase is mixed with the initial solvent before packing, can help prevent these issues.[7] |
| Column Overloading | Applying too much sample can cause broad bands that overlap, resulting in poor separation. Use a minimal amount of concentrated sample solution. |
| Column Drying Out | Allowing the solvent level to drop below the top of the stationary phase can introduce air bubbles and crack the packing.[11] Always keep the stationary phase covered with solvent. |
Problem 2: The yellow fluorenone band is not moving down the column.
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | Fluorenone's polarity requires a more polar mobile phase to overcome its interaction with the stationary phase.[12] Gradually increase the proportion of the polar solvent (e.g., acetone, diethyl ether) in your mobile phase.[8][13] |
Problem 3: The collected fluorene fraction is contaminated with fluorenone.
| Possible Cause | Solution |
| Solvent Polarity Increased Too Quickly | A sudden, large increase in solvent polarity can cause the fluorenone to move down the column too rapidly and co-elute with the fluorene. Increase the polarity of the mobile phase gradually. |
| Fractions Collected are Too Large | Collecting large volumes per fraction can lead to the mixing of separated components. Collect smaller fractions, especially around the transition between the two compounds. |
Experimental Protocols
A general experimental workflow is outlined below. Specific quantities and solvent ratios should be optimized based on the scale of the experiment and preliminary TLC analysis.
Workflow for Separation
Caption: General workflow for the separation of fluorene and fluorenone.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common separation issues.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data
TLC is an essential tool for determining the appropriate solvent system and for monitoring the separation. The retention factor (Rf) is a key parameter.
| Compound | Polarity | Expected Rf Value Range | Notes |
| Fluorene | Nonpolar | Higher Rf | Travels further up the TLC plate.[14][15] |
| Fluorenone | Polar | Lower Rf | Adsorbs more strongly to the polar stationary phase.[15][16] |
Rf values are dependent on the specific stationary phase and mobile phase used.
Table 2: Common Solvent Systems
The following table provides examples of solvent systems that have been used for the separation of fluorene and fluorenone. The ratios may need to be optimized for your specific experimental conditions.
| Initial Eluent (for Fluorene) | Secondary Eluent (for Fluorenone) | Stationary Phase |
| Hexane | 30% Acetone / 70% Hexane[8] | Silica Gel |
| Hexane | Dichloromethane[9] | Alumina |
| Petroleum Ether | 9:1 Petroleum Ether : Chloroform[11] | Silica Gel |
| Hexane | 1:1 Hexane : Diethyl Ether[10] | Silica Gel |
| Hexane | 30% Acetone in Hexane[17] | Alumina |
References
- 1. scribd.com [scribd.com]
- 2. Is Fluorene nonpolar?_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. reddit.com [reddit.com]
- 11. Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 12. chegg.com [chegg.com]
- 13. odinity.com [odinity.com]
- 14. brainly.com [brainly.com]
- 15. brainly.com [brainly.com]
- 16. brainly.com [brainly.com]
- 17. bohr.winthrop.edu [bohr.winthrop.edu]
Technical Support Center: Large-Scale Production of 9H-Fluorene-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 9H-Fluorene-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common three-step synthetic route starting from diphenylmethane-2'-carboxylic acid.
Synthesis Pathway Overview:
The primary synthesis route involves:
-
Step 1: Intramolecular Friedel-Crafts Acylation: Cyclization of diphenylmethane-2'-carboxylic acid to 9-oxofluorene-4-carboxylic acid.
-
Step 2: Wolff-Kishner Reduction: Reduction of the ketone group of 9-oxofluorene-4-carboxylic acid to yield this compound.
-
Step 3: Purification: Purification of the final product.
Issue 1: Low Yield in Friedel-Crafts Acylation (Step 1)
| Potential Cause | Troubleshooting/Solution |
| Incomplete reaction | - Ensure the reaction temperature is maintained at 110-115 °C.[1] - Extend the reaction time, monitoring progress by TLC. |
| Moisture in reagents or glassware | - Use anhydrous sulfuric acid. - Thoroughly dry all glassware before use. |
| Impure starting material | - Use high-purity diphenylmethane-2'-carboxylic acid. |
| Suboptimal workup | - Ensure the reaction mixture is quenched by pouring it into a sufficient volume of ice-water with vigorous stirring to precipitate the product effectively.[1] |
Issue 2: Presence of Yellow Impurity (9-Fluorenone Derivative) in the Final Product
| Potential Cause | Troubleshooting/Solution |
| Oxidation of the C9 position of the fluorene ring | - Conduct the Wolff-Kishner reduction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degas solvents before use. |
| Incomplete Wolff-Kishner reduction | - Ensure a sufficient excess of hydrazine hydrate and potassium hydroxide is used.[1] - Maintain the reflux temperature at 195-200 °C for the recommended duration to drive the reaction to completion.[1] |
| Air oxidation during workup or storage | - Minimize exposure of the product to air and light. - Store the final product under an inert atmosphere. |
Issue 3: Low Yield in Wolff-Kishner Reduction (Step 2)
| Potential Cause | Troubleshooting/Solution |
| Incomplete formation of the hydrazone intermediate | - Ensure the initial heating step at 100 °C for 1 hour is performed to facilitate hydrazone formation before the addition of the strong base.[1] |
| Insufficiently high temperature for nitrogen gas evolution | - Use a high-boiling solvent like diethylene glycol to reach the required temperature of 195-200 °C.[1] |
| Water present in the reaction mixture | - Ensure efficient removal of water and excess hydrazine by distillation before proceeding to the high-temperature reflux.[1] |
| Formation of side products such as azines | - The formation of azines can be a side reaction in Wolff-Kishner reductions. Using pre-formed hydrazones can sometimes mitigate this, though this adds a step to the process.[2] |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting/Solution |
| Inefficient removal of unreacted starting materials or byproducts | - Optimize the recrystallization solvent system. A mixture of methanol and water or ethanol can be effective.[1] - For persistent impurities, consider column chromatography. A suitable stationary phase is silica gel with a mobile phase gradient of hexane and ethyl acetate. |
| Co-precipitation of impurities | - Ensure slow cooling during recrystallization to allow for the formation of pure crystals. - Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale production of this compound?
The primary challenges include controlling the formation of the 9-fluorenone impurity through oxidation at the C9 position, achieving high yields in the Wolff-Kishner reduction step which requires high temperatures and anhydrous conditions, and the effective purification of the final product to meet the high-purity standards required for pharmaceutical applications.
Q2: Are there alternative synthesis routes for this compound?
Yes, several alternative routes have been reported. One common method involves the reaction of benzilic acid with benzene in the presence of a Lewis acid like aluminum chloride.[3] Another approach starts from fluorene itself, which is metalated and then carboxylated.[3] The choice of route on a large scale often depends on the cost and availability of starting materials, as well as the overall process efficiency and safety.
Q3: How can the purity of this compound be accurately assessed?
A combination of analytical techniques is recommended:
-
Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity, with a single major peak corresponding to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify impurities.
Q4: What are the key safety precautions to consider during the synthesis?
The synthesis involves several hazardous reagents:
-
Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrazine Hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q5: How should the chemical waste from this synthesis be managed?
-
Acidic Waste (from Step 1): The acidic aqueous solution from the Friedel-Crafts workup should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal, in accordance with local regulations.
-
Basic Waste containing Hydrazine (from Step 2): This waste is hazardous and should be collected in a designated, labeled container for hazardous waste disposal. Do not mix with other waste streams.
-
Organic Solvents: Collect in a designated solvent waste container for proper disposal.
Data Presentation
Table 1: Representative Yield and Purity Data for the Synthesis of this compound
| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |
| 1. Friedel-Crafts Acylation | 9-Oxofluorene-4-carboxylic acid | Diphenylmethane-2'-carboxylic acid | 85-95 | >95 (after recrystallization) |
| 2. Wolff-Kishner Reduction | This compound | 9-Oxofluorene-4-carboxylic acid | 70-85 | >98 (after recrystallization) |
Note: Yields and purities are representative and can vary based on reaction scale and optimization of conditions.
Experimental Protocols
Protocol 1: Synthesis of 9-Oxofluorene-4-carboxylic acid (Step 1)
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, add 40.0 g (165 mmol) of diphenylmethane-2'-carboxylic acid.
-
Acid Addition: Carefully and with stirring, add 80 mL of concentrated sulfuric acid (96%).
-
Heating: Heat the reaction mixture to 110-115 °C with constant stirring. The solid should dissolve within 5-10 minutes to form a deep red solution. Maintain this temperature for 30 minutes.[1]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into 400 mL of ice-water with vigorous stirring. A yellow precipitate will form.[1]
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).[1]
-
Drying and Purification: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The crude product can be recrystallized from glacial acetic acid to afford yellow, needle-like crystals.
Protocol 2: Synthesis of this compound (Step 2)
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 30.0 g (126 mmol) of 9-oxofluorene-4-carboxylic acid, 30.0 g (600 mmol) of hydrazine hydrate (80%), and 200 mL of diethylene glycol.[1]
-
Initial Heating: Heat the mixture to 100 °C and stir for 1 hour.[1]
-
Addition of Base: Cool the mixture slightly and add 35.4 g (630 mmol) of potassium hydroxide pellets in portions.
-
Distillation and Reflux: Heat the mixture again. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture reaches 195-200 °C. Maintain this temperature and reflux for 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Acidification and Isolation: Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2. A precipitate will form. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway of the Wolff-Kishner reduction step.
References
Technical Support Center: Optimizing Recrystallization of Fluorene Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of fluorene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a solvent for recrystallizing fluorene?
An ideal recrystallization solvent for fluorene is one in which the compound is highly soluble at elevated temperatures but has low solubility at room or cold temperatures. This differential solubility is crucial for achieving a high recovery of purified crystals upon cooling. Additionally, the impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures to be effectively removed during filtration.
Q2: How does the polarity of fluorene influence solvent selection?
Fluorene is a non-polar polycyclic aromatic hydrocarbon.[1] Following the principle of "like dissolves like," it exhibits higher solubility in non-polar organic solvents such as toluene, benzene, and other aromatic hydrocarbons.[1][2] Conversely, it is poorly soluble in highly polar solvents like water.[1] Solvents with intermediate polarity, such as methanol and ethanol, can also be effective as they may provide the necessary solubility difference between hot and cold conditions.
Q3: Can a mixture of solvents be used for the recrystallization of fluorene?
Yes, a mixed solvent system, often referred to as solvent-pair recrystallization, can be employed. This technique is useful when no single solvent provides the ideal solubility characteristics. The process typically involves dissolving the fluorene compound in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is less soluble, is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. The solution is then allowed to cool slowly to promote crystal formation.
Q4: What are the key steps in a typical recrystallization procedure for fluorene?
The fundamental steps for recrystallizing fluorene are:
-
Solvent Selection: Choosing an appropriate solvent or solvent pair with optimal solubility characteristics.
-
Dissolution: Dissolving the impure fluorene compound in a minimal amount of the hot (near boiling) solvent to create a saturated solution.
-
Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Crystal Collection: The purified crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: The purified crystals are dried to remove any residual solvent.
Troubleshooting Guide
Problem 1: No crystals form upon cooling.
-
Cause: The most common reason for the failure of crystals to form is the use of an excessive amount of solvent, resulting in a solution that is not saturated at lower temperatures.[3]
-
Solution: Reheat the solution to its boiling point and evaporate some of the solvent to increase the concentration of the fluorene compound. Once the volume is reduced, allow the solution to cool again. If crystals still do not form, the solution may be supersaturated. In this case, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of pure fluorene.
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the fluorene compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent.[4] It can also be caused by rapid cooling or the presence of significant impurities.
-
Solution: To remedy this, reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing it to cool to room temperature with the water bath can provide a sufficiently slow cooling rate. If using a mixed solvent system, adding more of the "good" solvent may also resolve the issue.
Problem 3: The yield of recovered crystals is very low.
-
Cause: A low yield can result from several factors, including using too much solvent, incomplete crystallization before filtration, or washing the crystals with a solvent that is not sufficiently cold. Some product loss is inherent as a portion will remain dissolved in the mother liquor.
-
Solution: To maximize yield, use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to promote maximum precipitation. When washing the collected crystals, use only a small amount of ice-cold solvent to minimize redissolving the product.
Problem 4: The recrystallized product is still colored or appears impure.
-
Cause: The presence of color or other impurities after recrystallization suggests that the chosen solvent was not ideal for separating the fluorene compound from the contaminants. The impurities may have similar solubility profiles to the desired compound, causing them to co-precipitate.
-
Solution: A second recrystallization may be necessary to improve purity. If colored impurities are present and their identity is unknown, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that activated charcoal will also adsorb some of the desired product, potentially reducing the yield.
Quantitative Solubility Data
The solubility of fluorene in various organic solvents is temperature-dependent. The following table summarizes the quantitative solubility data at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Ethanol | 10 | 1.67 |
| 20 | 2.3 | |
| 40 | 4.0 | |
| 60 | 8.53 | |
| 70 | 13.1 | |
| Toluene | 10 | 20.4 |
| 20 | 24.13 | |
| 40 | 49.0 | |
| 60 | 97.7 | |
| 80 | 212.9 | |
| Benzene | 20 | 25.0 |
| 80 | 222.0 | |
| Acetone | 20 | 14.1 |
| Carbon Tetrachloride | 20 | 9.1 |
| Aniline | 20 | 10.6 |
| Chlorobenzene | 20 | 20.9 |
| Nitrobenzene | 20 | 18.1 |
| Xylene | 20 | 19.7 |
| Data sourced from Sciencemadness Wiki. |
Experimental Protocols
Detailed Methodology for Recrystallization of Fluorene
This protocol outlines the steps for purifying an impure sample of fluorene using a single-solvent recrystallization technique.
Materials:
-
Impure fluorene sample
-
Selected recrystallization solvent (e.g., ethanol or methanol)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests or the data provided, select a suitable solvent. For this example, we will use ethanol.
-
Dissolution: a. Place the impure fluorene sample (e.g., 1.0 g) into an Erlenmeyer flask. b. Add a small volume of ethanol (e.g., 5-10 mL) to the flask. c. Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring. d. Continue to add small portions of hot ethanol until the fluorene completely dissolves. It is crucial to use the minimum amount of hot solvent required.
-
Hot Filtration (if necessary): a. If any insoluble impurities remain in the hot solution, perform a hot filtration. b. Preheat a separate filter funnel and receiving flask to prevent premature crystallization. c. Quickly pour the hot solution through the preheated funnel containing fluted filter paper.
-
Cooling and Crystallization: a. Remove the flask containing the clear, hot solution from the heat source. b. Cover the flask with a watch glass to prevent contamination and solvent evaporation. c. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
Crystal Collection: a. Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask. b. Place a piece of filter paper in the Buchner funnel and wet it with a small amount of cold ethanol to ensure it seals against the funnel. c. Turn on the vacuum and pour the cold crystal slurry into the funnel. d. Use a spatula to transfer any remaining crystals from the flask.
-
Washing: a. With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. b. It is important to use a minimal amount of cold solvent to avoid dissolving the purified crystals.
-
Drying: a. Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them. b. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The absence of a solvent smell and the free-flowing nature of the crystals indicate they are dry. c. Weigh the dried, purified fluorene to determine the final yield.
Visualizations
Caption: Experimental workflow for the recrystallization of fluorene compounds.
References
preventing polysubstitution in the acylation of 9H-fluorene
Welcome to the technical support center for the acylation of 9H-fluorene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di-acylated product in my reaction?
A1: Polysubstitution, primarily at the 2 and 7 positions of the 9H-fluorene core, is a common side reaction in Friedel-Crafts acylation. This is often promoted by harsh reaction conditions. Factors that favor di-acylation include using a large excess of the acylating agent and Lewis acid, elevated temperatures, and prolonged reaction times.[1][2] The electron-donating nature of the first acyl group, once introduced, can activate the ring towards a second substitution, especially under forcing conditions.
Q2: What is the typical regioselectivity for mono-acylation of 9H-fluorene?
A2: Mono-acylation of 9H-fluorene typically yields a mixture of isomers, with the 2-acyl-9H-fluorene being the major product and the 4-acyl-9H-fluorene as a minor component.[1][2] The distribution of these isomers can be influenced by the specific reaction conditions employed.
Q3: How does the choice of solvent affect the outcome of the acylation?
A3: The solvent plays a critical role in determining the product distribution. Solvents like chloroalkanes (e.g., dichloroethane) and nitromethane tend to favor mono-acetylation.[1][2] Conversely, using carbon disulfide as a solvent has been reported to yield small amounts of 2,7-diacetyl-9H-fluorene even under conditions intended for mono-acetylation.[1] When an excess of acetyl chloride and aluminum chloride is used in dichloroethane or carbon disulfide at reflux temperatures, 2,7-diacetyl-9H-fluorene can be formed almost exclusively.[1][2]
Q4: Can the Lewis acid catalyst influence the selectivity of the reaction?
A4: Yes, the choice and amount of Lewis acid are crucial. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can also promote polysubstitution. Using a stoichiometric amount, rather than a large excess, is advisable.[3][4] In some cases, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can provide better selectivity for mono-acylation.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the acylation of 9H-fluorene.
Issue 1: High Levels of Polysubstitution
Possible Causes:
-
Excessive amounts of acylating agent and/or Lewis acid.
-
High reaction temperature.
-
Prolonged reaction time.
-
Inappropriate solvent choice.
Troubleshooting Steps:
-
Adjust Stoichiometry: Carefully control the molar ratios of your reactants. Aim for a 1:1 molar ratio of 9H-fluorene to the acylating agent. The Lewis acid should typically be used in a slight excess (1.1-1.2 equivalents).
-
Modify Reaction Conditions:
-
Temperature: Lower the reaction temperature. Running the reaction at 0 °C or even lower can significantly suppress di-acylation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired mono-acylated product is maximized.
-
-
Solvent Selection: If polysubstitution persists, consider switching to a solvent that favors mono-acylation, such as nitromethane or a chloroalkane.[1][2]
Issue 2: Low Conversion of Starting Material
Possible Causes:
-
Insufficient amount or activity of the Lewis acid.
-
Low reaction temperature or short reaction time.
-
Impurities in reagents or solvents.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure that the Lewis acid is anhydrous and highly active. Use freshly distilled solvents and pure starting materials.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature.
-
Reaction Time: Extend the reaction time and monitor for the consumption of the starting material.
-
-
Lewis Acid: If using a milder Lewis acid, a switch to a more reactive one like AlCl₃ might be necessary, but be mindful of the increased risk of polysubstitution.
Data Presentation
The choice of solvent significantly impacts the product distribution in the Friedel-Crafts acetylation of 9H-fluorene. The following table summarizes typical outcomes under mono-acetylation conditions.
| Solvent | Major Product(s) | Minor Product(s) | Tendency for Di-acetylation |
| Chloroalkanes (e.g., Dichloroethane) | 2-acetyl- & 4-acetyl-9H-fluorene | - | Low |
| Nitromethane | 2-acetyl- & 4-acetyl-9H-fluorene | - | Very Low[1][2] |
| Carbon Disulfide | 2-acetyl- & 4-acetyl-9H-fluorene | 2,7-diacetyl-9H-fluorene | Moderate[1] |
Experimental Protocols
Protocol for Selective Mono-acetylation of 9H-Fluorene
This protocol is designed to favor the formation of 2-acetyl-9H-fluorene while minimizing di-substitution.
Materials:
-
9H-Fluorene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloroethane
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloroethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 9H-fluorene (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous dichloroethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired mono-acetylated fluorene.
Visualizations
Troubleshooting Workflow for Polysubstitution
Caption: Troubleshooting workflow for minimizing polysubstitution.
References
Validation & Comparative
comparative analysis of spectroscopic data of fluorene carboxylic acid isomers
A Comparative Spectroscopic Analysis of Fluorene Carboxylic Acid Isomers
This guide provides a detailed comparative analysis of the spectroscopic data for various isomers of fluorene carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The guide summarizes key spectroscopic data in tabular format for easy comparison, outlines the experimental protocols for data acquisition, and includes a logical workflow for isomer identification.
Overview of Fluorene Carboxylic Acid Isomers
Fluorene carboxylic acids are a class of organic compounds characterized by a fluorene backbone with a carboxylic acid substituent. The position of the carboxylic acid group on the fluorene ring system defines the isomer and significantly influences its chemical and physical properties, including its spectroscopic signature. This analysis focuses on the most commonly studied isomers: fluorene-1-carboxylic acid, fluorene-2-carboxylic acid, fluorene-3-carboxylic acid, fluorene-4-carboxylic acid, and fluorene-9-carboxylic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the different fluorene carboxylic acid isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ in ppm)
| Isomer | Aromatic Protons (ppm) | Methylene Protons (-CH₂) (ppm) | Carboxylic Acid Proton (-COOH) (ppm) | Solvent |
| Fluorene-1-carboxylic acid | 7.2 - 8.2 | ~3.9 | ~13.0 | DMSO-d₆ |
| Fluorene-2-carboxylic acid | 7.3 - 8.2 | ~3.9 | ~13.0 | DMSO-d₆ |
| Fluorene-4-carboxylic acid | 7.3 - 8.7 | ~4.0 | ~13.5 | DMSO-d₆ |
| Fluorene-9-carboxylic acid | 7.2 - 7.9 | N/A (CH at position 9) | ~12.5 | CDCl₃ |
Note: Specific peak assignments and coupling constants can be found in the referenced literature. Data is often dependent on the solvent and spectrometer frequency used.
Table 2: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Isomer | C=O Stretch (Carboxylic Acid) | O-H Stretch (Carboxylic Acid) | C-H Stretch (Aromatic) | C-H Bend (Aromatic) |
| Fluorene-1-carboxylic acid [1] | ~1680 - 1700 | 2500 - 3300 (broad) | ~3000 - 3100 | ~740 - 760 |
| 9-Fluorenone-2-carboxylic acid [2] | ~1690 - 1710 (ketone and acid) | 2500 - 3300 (broad) | ~3000 - 3100 | ~750 - 820 |
| Fluorene-4-carboxylic acid [3] | ~1685 | 2500 - 3300 (broad) | ~2900 - 3100 | ~730 - 760 |
| General Carboxylic Acids [4][5] | 1710 - 1760 | 2500 - 3300 (broad) | >3000 | 650-1000 |
Note: The C=O stretching frequency can be influenced by hydrogen bonding, often appearing at a lower wavenumber in the solid state (dimer form) compared to the monomeric form.[5]
Table 3: Mass Spectrometry Data (m/z)
| Isomer | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| Fluorene-1-carboxylic acid [1] | C₁₄H₁₀O₂ | 210.23 | 210 | 165 ([M-COOH]⁺), 139 |
| Fluorene-2-carboxylic acid [6] | C₁₄H₁₀O₂ | 210.23 | 210 | 165 ([M-COOH]⁺), 139 |
| Fluorene-4-carboxylic acid [3][7] | C₁₄H₁₀O₂ | 210.23 | 210 | 165 ([M-COOH]⁺), 139 |
| Fluorene-9-carboxylic acid [8][9] | C₁₄H₁₀O₂ | 210.23 | 210 | 165 ([M-COOH]⁺), 139 |
Note: The molecular ion peak for all isomers is expected at m/z 210. The primary fragmentation pathway involves the loss of the carboxylic acid group (mass of 45), resulting in a major fragment at m/z 165.
Experimental Protocols
The data presented in this guide are typically obtained using standard spectroscopic techniques.[10][11] Detailed experimental protocols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.[12]
-
Sample Preparation: Approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12] Complete dissolution is ensured through vortexing or sonication.[12]
-
Instrumentation: An NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.
-
Data Acquisition: The prepared sample is placed in the spectrometer's magnet. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact.[12] The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[12]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[12]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography), is used. Electron Ionization (EI) is a common ionization technique for these compounds.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. A detector records the abundance of ions at each m/z value.[12]
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the identification of an unknown fluorene carboxylic acid isomer using the spectroscopic data discussed.
Caption: Logical workflow for identifying fluorene carboxylic acid isomers.
References
- 1. Fluorene-1-carboxylic acid | C14H10O2 | CID 80468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 3. Fluorene-4-carboxylic acid [webbook.nist.gov]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 6. 9H-fluorene-2-carboxylic acid | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9H-fluorene-4-carboxylic acid | C14H10O2 | CID 81402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9H-Fluorene-9-carboxylic acid [webbook.nist.gov]
- 9. 9H-Fluorene-9-carboxylic acid [webbook.nist.gov]
- 10. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 11. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Distinguishing Positional Isomers of Fluorene Carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of the five positional isomers of fluorene carboxylic acid (1-COOH, 2-COOH, 3-COOH, 4-COOH, and 9-COOH), leveraging key analytical techniques to facilitate their differentiation.
Fluorene and its derivatives are of significant interest in medicinal chemistry and materials science. The position of the carboxylic acid group on the fluorene ring system dramatically influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous identification of each isomer is paramount. This guide outlines the distinguishing features of each isomer based on melting point, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), and provides detailed experimental protocols for these analytical methods.
Comparative Data of Fluorene Carboxylic Acid Isomers
The following table summarizes the key analytical data for the five positional isomers of fluorene carboxylic acid, providing a clear basis for their differentiation.
| Isomer | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key Mass Spectral Fragments (m/z) |
| Fluorene-1-carboxylic acid | 246-248[1] | Aromatic protons in a complex pattern, with a distinct downfield shift for the proton ortho to the carboxylic acid. | Carbonyl carbon, aromatic carbons with distinct shifts due to the anisotropic effect of the carboxyl group. | 210 (M+), 165 ([M-COOH]+) |
| Fluorene-2-carboxylic acid | >300 | Aromatic protons show a more symmetrical pattern compared to the 1- and 4-isomers. | Carbonyl carbon, aromatic carbons with shifts influenced by the substituent at the 2-position. | 210 (M+), 165 ([M-COOH]+) |
| Fluorene-3-carboxylic acid | No data available | Aromatic protons will exhibit a unique splitting pattern distinct from the other isomers. | Carbonyl carbon, unique chemical shifts for aromatic carbons due to the 3-position substitution. | 210 (M+), 165 ([M-COOH]+) |
| Fluorene-4-carboxylic acid | 179-182[2] | Aromatic protons in a complex pattern, with a notable downfield signal for the proton ortho to the carboxyl group. | Carbonyl carbon, aromatic carbons showing shifts influenced by steric and electronic effects of the carboxyl group at the 4-position. | 210 (M+), 165 ([M-COOH]+) |
| Fluorene-9-carboxylic acid | 228-231 | A characteristic singlet for the proton at the 9-position. | A distinct signal for the C9 carbon, carbonyl carbon. | 210 (M+), 165 ([M-COOH]+) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate the substitution pattern on the fluorene ring.
Sample Preparation:
-
Weigh 5-10 mg of the fluorene carboxylic acid isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
¹H NMR Spectroscopy Protocol:
-
Tune and shim the NMR spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbonyl carbon and the aromatic carbons.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern of the isomers.
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Utilize a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Identify the molecular ion peak (M+) and major fragment ions. The primary fragmentation for these isomers is the loss of the carboxylic acid group, resulting in a prominent peak at [M-COOH]⁺ (m/z 165).
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the different positional isomers.
Protocol (Adaptable Reverse-Phase Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A (e.g., 70%) and gradually increase the percentage of Solvent B over 20-30 minutes. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the fluorene moiety absorbs strongly (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition or a compatible solvent.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the systematic differentiation of the five positional isomers of fluorene carboxylic acid based on the analytical data presented.
Caption: Isomer differentiation workflow.
By employing this systematic approach, researchers can confidently distinguish between the positional isomers of fluorene carboxylic acid, ensuring the integrity and quality of their scientific investigations and development processes.
References
comparing the reactivity of 9H-Fluorene-4-carboxylic acid with other carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 9H-Fluorene-4-carboxylic acid against other common carboxylic acids, namely benzoic acid and acetic acid. The comparison focuses on acidity (pKa) and reactivity in common organic reactions such as esterification and amidation. This document is intended to assist researchers in understanding the chemical behavior of this compound for its application in synthesis and drug design.
Acidity and Reactivity: A Comparative Overview
The reactivity of a carboxylic acid is intrinsically linked to its acidity, which is quantified by its pKa value. A lower pKa indicates a stronger acid, meaning the carboxyl group is more readily deprotonated. This increased acidity generally correlates with a more electrophilic carbonyl carbon, leading to enhanced reactivity in nucleophilic acyl substitution reactions like esterification and amidation.
The fluorenyl group in this compound, with its extensive π-system, influences the electronic properties of the carboxylic acid moiety. This influence, however, is complex and depends on the position of the substituent.
Data Presentation: Comparison of Carboxylic Acid Properties
| Carboxylic Acid | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| This compound | 210.23 | 192-194[1] | ~4.59 (Predicted)[2] | |
| Benzoic Acid | 122.12 | 122.4 | 4.20 | |
| Acetic Acid | 60.05 | 16.6 | 4.76[2] | |
| 9-Fluoreneacetic acid | 224.25 | 133-135 | 3.90 ± 0.10 (Predicted) |
Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for precise applications.
Based on the predicted pKa, this compound is expected to have an acidity comparable to that of benzoic acid and slightly higher than acetic acid. The electron-withdrawing nature of the fluorene ring system likely contributes to the stabilization of the carboxylate anion.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the acid dissociation constant (pKa).
Materials:
-
Carboxylic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but this will affect the absolute pKa value.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the buret into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL) from the buret, recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume. Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Comparative Esterification: Fischer Esterification
This protocol describes the Fischer esterification of a carboxylic acid with an alcohol, which can be used for comparative rate or yield studies.
Materials:
-
Carboxylic acid (e.g., this compound, Benzoic acid)
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1 mmol), a large excess of the alcohol (e.g., 10 mL of methanol), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for a set period (e.g., 2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess alcohol using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., 50 mL of diethyl ether) and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Analysis: The yield of the ester can be determined by weighing the purified product. The rate of reaction can be compared by analyzing aliquots of the reaction mixture at different time points using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Comparative Amidation
This protocol details a common method for amide synthesis from a carboxylic acid and an amine using a coupling agent.
Materials:
-
Carboxylic acid (e.g., this compound, Benzoic acid)
-
Amine (e.g., benzylamine)
-
Coupling agent (e.g., DCC - Dicyclohexylcarbodiimide or EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 mmol) in the anhydrous solvent (10 mL).
-
Activation: Add the coupling agent (1.1 mmol) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the amine (1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for a set period (e.g., 12-24 hours). Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.
-
Analysis: Determine the yield of the purified amide. Comparative yields under identical reaction times and conditions will provide insight into the relative reactivity of the carboxylic acids.
Mandatory Visualizations
Experimental Workflow for Comparative Reactivity Studies
Caption: Workflow for comparing the acidity and reactivity of carboxylic acids.
Apoptosis Signaling Pathway Induced by Fluorene Derivatives
Derivatives of 9-oxo-9H-fluorene-carboxylic acid have been identified as inducers of apoptosis, a form of programmed cell death.[3][4] A key event in many apoptotic pathways is the activation of a cascade of proteases called caspases. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, which can be initiated by such compounds and leads to the activation of the executioner caspase, caspase-3.
Caption: Simplified intrinsic apoptosis pathway initiated by fluorene derivatives.
References
The Strategic Advantage of 9H-Fluorene-4-carboxylic Acid in Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of privileged structures in medicinal chemistry, the rigid, planar framework of 9H-fluorene has emerged as a compelling starting point for the design of novel therapeutics. This guide provides a detailed comparison of 9H-Fluorene-4-carboxylic acid and its derivatives against similar scaffolds, supported by experimental data and methodologies, to illuminate its advantages in drug design.
The unique tricyclic structure of 9H-fluorene, characterized by two benzene rings fused to a central five-membered ring, imparts a distinct conformational rigidity. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. The carboxylic acid moiety at the 4-position provides a crucial anchor for interactions with target proteins, often mimicking the interactions of endogenous ligands.
Comparative Analysis: this compound vs. Alternative Scaffolds
To objectively assess the merits of the this compound scaffold, we compare its performance profile with that of a structurally related and widely used scaffold in medicinal chemistry: carbazole. While direct comparative data for the parent carboxylic acids is limited, analysis of their derivatives provides valuable insights into their respective potential.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorene scaffold, being a purely hydrocarbon-based tricyclic system, generally imparts greater lipophilicity compared to the nitrogen-containing carbazole ring system. This can influence membrane permeability and oral bioavailability.
| Property | 9H-Fluorene Scaffold | Carbazole Scaffold | Advantage |
| Lipophilicity (logP) | Generally higher | Generally lower | Context-dependent: Higher logP can improve membrane permeability but may also increase metabolic liability and reduce aqueous solubility. |
| Planarity | High | High | Both scaffolds offer a rigid, planar surface for π-π stacking interactions with biological targets. |
| Hydrogen Bonding | Carboxylic acid provides H-bond donor and acceptor capabilities. | Carboxylic acid provides H-bond donor and acceptor capabilities; the carbazole nitrogen can also act as an H-bond donor. | Carbazole offers an additional H-bond donor site, which could be advantageous or disadvantageous depending on the target. |
| Chemical Stability | Generally stable | Generally stable | Both scaffolds are robust and amenable to a wide range of chemical modifications. |
In Vitro Biological Activity: A Look at Derivatives
It is crucial to note that these are different derivatives evaluated in different cell lines, and direct comparison of potency is not possible. This data highlights the potential of both scaffolds in generating potent anticancer agents and underscores the need for direct head-to-head studies.
| Compound | Scaffold | Cell Line | IC50/EC50 (µM) |
| Compound 5a (a 9-oxo-9H-fluorene-1-carboxamide derivative)[1] | 9-Oxo-9H-fluorene | T47D, HCT116, SNU398 | 0.15 - 0.29 |
| ECAP ((Z)-4-((9-ethyl-9H-carbazol-3-yl)amino)pent-3-en-2-one)[2][3] | Carbazole | A549 (Lung Cancer) | 1.99 |
Experimental Protocols
To facilitate the direct comparison of this compound with other scaffolds in your own research, we provide the following detailed experimental protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Permeability: Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment (B or A, respectively).
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Metabolic Stability: Liver Microsomal Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Ice-cold acetonitrile or methanol
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile or methanol.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Visualizing the Rationale and Pathways
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The this compound scaffold presents a compelling platform for the design of novel therapeutics, particularly in oncology. Its rigid and planar structure offers a favorable entropic profile for target binding, while the carboxylic acid moiety provides a key interaction point. While direct comparative data with other scaffolds like carbazole is still emerging, the available information on their derivatives suggests that fluorene-based compounds can exhibit potent biological activity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to fully elucidate the advantages of this promising scaffold in their specific drug discovery programs. The continued exploration of this compound and its derivatives holds significant promise for the development of the next generation of targeted therapies.
References
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linkers for Solid-Phase Synthesis: 9H-Fluorene-4-carboxylic Acid in Focus
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of a linker is a pivotal decision that profoundly influences the outcome of a synthetic strategy. The linker, which tethers the nascent molecule to the solid support, dictates the conditions for the final cleavage and ultimately affects the purity and yield of the product. This guide provides an objective comparison of 9H-Fluorene-4-carboxylic acid with other commonly employed linkers, supported by experimental data and detailed methodologies to aid in the selection of the optimal linker for your specific application.
Introduction to Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the production of peptides and other complex organic molecules by simplifying purification and enabling automation. Central to this methodology is the linker, a molecular bridge that connects the first building block to the insoluble resin. An ideal linker should be stable throughout the synthesis cycles but allow for the clean and efficient release of the target molecule under specific conditions that do not compromise its integrity.
This guide will focus on the characteristics and performance of this compound as a linker and compare it with two of the most widely used linkers in solid-phase peptide synthesis (SPPS): the Wang linker for the synthesis of C-terminal carboxylic acids and the Rink Amide linker for generating C-terminal amides.
Performance Comparison of Linkers
The performance of a linker is assessed based on several key parameters, including the yield and purity of the cleaved product, the stability of the linker during synthesis, and the mildness of the cleavage conditions required for product release. Phenylfluorenyl-based linkers, such as those derived from this compound, have been reported to exhibit higher acid stability compared to standard trityl resins, which can be advantageous in preventing premature cleavage during synthesis.[1]
Data Presentation
| Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Expected Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Potential Disadvantages |
| This compound | Carboxylic Acid | 0.3 - 0.8 | High | High | High acid stability, potentially leading to cleaner products. | Less established compared to Wang and Rink Amide linkers. |
| Wang Linker | Carboxylic Acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | Well-established and widely used for peptide acids.[2] | Susceptible to side reactions during cleavage.[2] |
| Rink Amide Linker | Amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High | Directly yields peptide amides, which are often more biologically relevant.[2] | The linker itself can sometimes be a source of impurities upon cleavage. |
Note: The expected purity and yield are highly dependent on the specific sequence being synthesized, the length of the molecule, and the efficiency of the coupling and deprotection steps.[2]
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful application of any linker in solid-phase synthesis. Below are generalized methodologies for the use of this compound, Wang, and Rink Amide linkers.
Attachment of this compound Linker to Aminomethyl Resin
A detailed protocol for the attachment of this compound to an aminomethyl resin is a crucial first step that is not as widely documented as for more common linkers. The following is a generalized procedure based on standard coupling chemistries.
-
Resin Swelling: Swell aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Linker Activation: In a separate vessel, dissolve this compound (2 equivalents relative to the resin loading capacity) in DMF. Add a coupling agent such as HBTU (2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (4 eq.).
-
Coupling: Add the activated linker solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle for the elongation of a peptide chain on a solid support.
Cleavage of the Peptide from the Resin
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The conditions for this step are dictated by the nature of the linker.
This compound Linker: Cleavage from phenylfluorenyl-based linkers is typically achieved using a trifluoroacetic acid (TFA)-based cocktail. A common procedure involves treating the peptide-resin with a mixture of 50% TFA and 2% triethylsilane (TES) in a 9:1 mixture of DCM and methanol for 4 hours.[1]
Wang Resin: Peptides are cleaved from Wang resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[2]
Rink Amide Resin: Similar to the Wang resin, a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS is used to cleave the peptide amide from the Rink Amide resin over 2-3 hours.[2]
Cleavage Mechanisms
Understanding the chemical mechanisms of linker cleavage is essential for troubleshooting and optimizing the final step of the synthesis.
9H-Fluorenylmethoxycarbonyl (Fmoc) Group Deprotection
The Fmoc protecting group, used for the temporary protection of the alpha-amino group of amino acids, is removed by a base-catalyzed β-elimination reaction.
Wang Resin Cleavage
The cleavage of a peptide from the Wang resin proceeds via an acid-catalyzed hydrolysis of the benzyl ester linkage.
Rink Amide Linker Cleavage
The Rink Amide linker is designed to release a C-terminal amide upon acid treatment. The cleavage mechanism involves the formation of a stable carbocation on the linker, which facilitates the release of the peptide amide.
References
A Comparative Study of Fluorene-Based vs. Non-Fluorene-Based Materials for Organic Light-Emitting Diodes (OLEDs)
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The field of Organic Light-Emitting Diodes (OLEDs) is in a constant state of evolution, driven by the quest for materials that offer superior efficiency, stability, and color purity. Among the myriad of organic semiconductors, fluorene-based materials have long been a cornerstone due to their excellent photoluminescence quantum yields and thermal stability. However, the emergence of non-fluorene-based alternatives, such as those built around carbazole, arylamine, and boron-containing cores, presents new avenues for enhancing OLED performance. This guide provides an objective comparison of these material classes, supported by experimental data, to aid researchers in the selection and development of next-generation OLEDs.
Performance Comparison: Fluorene vs. Non-Fluorene Materials
The performance of an OLED is dictated by a complex interplay of factors including the chemical structure of the materials used, the device architecture, and the fabrication process. Below is a comparative summary of key performance metrics for fluorene-based and various non-fluorene-based OLED materials, compiled from recent studies.
Quantitative Performance Data
The following tables summarize the reported performance of representative fluorene-based and non-fluorene-based materials in OLED devices. It is important to note that direct comparisons can be challenging due to variations in device architecture and testing conditions across different studies.
Table 1: Performance of Fluorene-Based OLED Materials
| Material Type | Emitter/Host | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Luminous Efficiency (cd/A) | Color (CIE Coordinates) | Lifetime (t95 @ 1000 cd/m²) (h) |
| Polyfluorene Copolymer | Emitter | 0.5 | - | - | Blue (0.168, 0.228) | - |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | Host | > 27 | 113.0 | 80.0 | Yellow | - |
| Oligo(fluorene) | Emitter | - | - | 1.10 | Deep Blue | - |
| Fluorene Derivative | Host Emitter | - | 3.0 | 5.3 | Blue (0.16, 0.22) | - |
Table 2: Performance of Non-Fluorene-Based OLED Materials
| Material Class | Emitter/Host | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Luminous Efficiency (cd/A) | Color (CIE Coordinates) | Lifetime (LT95 @ 1000 cd/m²) (h) |
| Carbazole-Based | ||||||
| Carbazole/Fluorene Hybrid | Host | 18.3 | - | - | Blue | 10x improvement over p-linked variant |
| Fused-Ring Carbazole | Emitter/Host | High | - | - | Red, Green, Blue, White | - |
| Carbazole Derivative | Emitter | 9.5 | - | 20 | Greenish-Blue | - |
| Boron-Based | ||||||
| Four-Coordinate Boron Emitter | Emitter | 18 | 58.4 | - | Blue to Yellow | >12,000 (t50) |
| Boron-based MR-TADF | Emitter | 23 - 26 | - | - | Pure-Blue (0.13, 0.16) | 18 |
| Arylamine-Based | ||||||
| Arylamine Derivative | Hole Transport | - | - | - | - | - |
Key Experimental Protocols
The synthesis of OLED materials and the fabrication of devices are intricate processes that significantly influence the final performance. Below are detailed methodologies for key experiments.
Synthesis of a Fluorene-Based Polymer (Suzuki Coupling)
The Suzuki coupling reaction is a common method for synthesizing fluorene-based conjugated polymers.
-
Reactant Preparation : An aryl dihalide (e.g., a dibromofluorene derivative) and an aryl diboronic acid or ester are dissolved in an appropriate solvent system, typically a mixture of toluene and water.
-
Catalyst Addition : A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃), are added to the reaction mixture.
-
Reaction Conditions : The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically 24-48 hours, with vigorous stirring.
-
Purification : The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration and purified by Soxhlet extraction or column chromatography to remove catalyst residues and low molecular weight oligomers.
OLED Device Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing thin films of small molecule organic materials.[1][2]
-
Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone to improve the work function of the ITO.[2]
-
Vacuum Chamber Pump-Down : The cleaned substrates are loaded into a high-vacuum chamber, which is then pumped down to a base pressure of less than 10⁻⁶ Torr.[1]
-
Organic Layer Deposition : The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are placed in separate crucibles within the chamber. Each material is sequentially heated until it sublimes, and it is deposited onto the substrate at a controlled rate (typically 0.5-2 Å/s), monitored by a quartz crystal microbalance.
-
Cathode Deposition : A metal cathode, often a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the pixel areas.[1]
-
Encapsulation : To protect the device from degradation by moisture and oxygen, it is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid sealed with a UV-cured epoxy.
Characterization of OLED Performance
The performance of the fabricated OLED devices is evaluated using several key techniques.
-
Current-Voltage-Luminance (IVL) Characteristics : The device is driven by a source meter, and the current density, voltage, and luminance are measured simultaneously. This allows for the determination of the turn-on voltage, current efficiency, and power efficiency.[3][4]
-
Electroluminescence (EL) Spectrum : The light emitted from the device is collected by a spectrometer to determine the emission spectrum, from which the Commission Internationale de l'Eclairage (CIE) color coordinates and color purity are calculated.[4]
-
External Quantum Efficiency (EQE) : The EQE is measured by placing the device in an integrating sphere to collect all emitted photons. The number of photons is then compared to the number of injected electrons to determine the efficiency.[5]
-
Device Lifetime : The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 95% (t95) or 50% (t50) of its initial value.
Visualizing the OLED Workflow and Material Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in OLED material synthesis and device fabrication.
Caption: Synthetic pathways for fluorene and non-fluorene OLED materials.
Caption: Workflow for OLED device fabrication.
Caption: Process for characterizing OLED device performance.
Concluding Remarks
The choice between fluorene-based and non-fluorene-based materials for OLEDs is not straightforward and depends heavily on the specific application and desired performance characteristics. Fluorene-based materials continue to be strong contenders, particularly for blue emission, due to their high photoluminescence efficiency and good thermal stability.[6] However, challenges such as the formation of long-wavelength emission bands upon device operation can impact their color stability.
On the other hand, non-fluorene-based materials, such as those incorporating carbazole and boron, are showing immense promise. Carbazole derivatives offer excellent hole-transporting properties and high triplet energies, making them suitable as hosts for phosphorescent emitters.[7][8] Boron-based emitters are emerging as a new class of materials with the potential for high efficiency and long operational lifetimes, particularly for blue and yellow emission.[9]
Ultimately, the continued development of both fluorene and non-fluorene-based materials, coupled with innovative molecular design and device engineering, will be crucial in advancing OLED technology towards even higher performance and broader applications. This guide serves as a starting point for researchers to navigate the complex landscape of OLED materials and make informed decisions in their research and development endeavors.
References
- 1. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 2. iipseries.org [iipseries.org]
- 3. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 4. tailorpixels.com [tailorpixels.com]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 9. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]
A Comparative Guide to Assessing the Purity of Commercial 9H-Fluorene-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 9H-Fluorene-4-carboxylic acid, a key building block in the synthesis of various functional materials and pharmaceutical compounds. We present detailed experimental protocols and comparative data to aid in the selection of appropriate analytical techniques for quality control.
Introduction
This compound is a tricyclic aromatic carboxylic acid. Its purity can be affected by residual starting materials, byproducts from synthesis, and degradation products. Common impurities may include unreacted precursors from its synthesis and the oxidation product, 9-fluorenone-4-carboxylic acid, due to the susceptibility of the C9 position of the fluorene ring to oxidation.[1] A multi-technique approach is often necessary for a comprehensive purity assessment. This guide focuses on High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for molecular weight verification.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: A logical workflow for the purity assessment of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from the analysis of three different commercial batches of this compound.
Table 1: HPLC Purity Analysis
| Sample Batch | Retention Time (min) | Peak Area (%) | Identified as |
| Batch A | 4.25 | 99.85 | This compound |
| 3.88 | 0.15 | 9-Fluorenone-4-carboxylic acid | |
| Batch B | 4.26 | 98.92 | This compound |
| 3.89 | 1.08 | 9-Fluorenone-4-carboxylic acid | |
| Batch C | 4.24 | 99.53 | This compound |
| 3.90 | 0.21 | 9-Fluorenone-4-carboxylic acid | |
| 5.12 | 0.26 | Unknown Impurity |
Table 2: ¹H NMR Analysis - Chemical Shifts (δ) in ppm
| Sample Batch | H9 (s, 2H) | Aromatic Protons (m, 7H) | COOH (s, 1H) | Impurity Peaks |
| Batch A | ~3.9 | 7.3 - 8.2 | ~13.0 | - |
| Batch B | ~3.9 | 7.3 - 8.2 | ~13.0 | 7.4-8.3 (m, small) |
| Batch C | ~3.9 | 7.3 - 8.2 | ~13.0 | Minor peaks at various shifts |
Table 3: Mass Spectrometry Data
| Sample Batch | Major Ion [M-H]⁻ (m/z) | Minor Ions (m/z) |
| Batch A | 209.05 | - |
| Batch B | 209.05 | 223.03 |
| Batch C | 209.05 | 223.03, other minor signals |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of purity by separating the main compound from its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of methanol.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. The characteristic signals for this compound are a singlet for the two protons at the C9 position and a complex multiplet for the aromatic protons, along with a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can help in identifying impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode is typically suitable for carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of this compound at an m/z of approximately 209.06. The presence of other ions may indicate impurities.
References
analytical methods for the quantification of 9H-Fluorene-4-carboxylic acid
A comprehensive guide to the , tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of various analytical techniques, supported by experimental data from analogous compounds due to the limited availability of specific data for 9H-Fluorene-4-carboxylic acid.
Comparison of Analytical Methods
The quantification of this compound can be approached using several analytical techniques. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.
Quantitative Performance Data
The following table summarizes the typical quantitative performance of these methods for the analysis of aromatic carboxylic acids, which are structurally similar to this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Limit of Detection (LOD) | 0.03 - 11 µg/kg[1][2] | 0.01 ng/mL - 0.03 nmol/L[3][4] | 1 - 4 pg (SIM mode)[5] |
| Limit of Quantification (LOQ) | 0.90 ng/mL - 40 µg/kg[1][2] | 0.1 ng/mL[3] | 25 - 100 ng/mL[6] |
| **Linearity (R²) ** | > 0.99[7] | > 0.99[3] | > 0.99[6] |
| Accuracy (Recovery %) | 76.3 - 99.2%[1] | 90 - 105%[3] | Typically within 80-120% |
| Precision (RSD %) | < 5.3%[1] | ≤ 10%[3] | < 10%[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of aromatic compounds with UV-absorbing chromophores, such as this compound.
Sample Preparation:
-
Solid Samples: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.[8][9]
-
LLE Example: Acidify the aqueous sample with a suitable acid (e.g., HCl) and extract with an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.[9]
-
SPE Example: Use a C18 cartridge. Condition the cartridge with methanol and water. Load the acidified sample, wash with water, and elute the analyte with methanol. Evaporate the eluate and reconstitute.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[1][10] A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.[7]
-
Detection Wavelength: Based on the UV spectrum of this compound. Aromatic carboxylic acids are often detected between 210 nm and 254 nm.[10] For fluorene derivatives, excitation and emission wavelengths can be optimized for fluorescence detection for enhanced sensitivity.[2]
-
Injection Volume: 10-20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound, especially in complex matrices. Derivatization is often employed to improve chromatographic retention and ionization efficiency.[3][11]
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using LLE or SPE as described for HPLC-UV.
-
Dry the extract completely under a stream of nitrogen.
-
For derivatization, add a solution of a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Incubate the reaction mixture (e.g., at 40°C for 30 minutes).[12]
-
Quench the reaction if necessary and dilute the sample with the initial mobile phase before injection.[11]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 75 mm x 3.0 mm, 2.2 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[11]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.[13]
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for both the native and derivatized analyte in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is mandatory to increase their volatility.[14]
Sample Preparation and Derivatization:
-
Extract and dry the analyte as described previously.
-
Perform a derivatization reaction. Common methods include:
-
Silylation: React the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. Heat the mixture (e.g., at 60°C for 30 minutes).[12][15]
-
Esterification: React with an alcohol (e.g., methanol or butanol) in the presence of a catalyst like BF₃, or with a reagent like ethyl chloroformate.[6][16]
-
GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for quantitative analysis to achieve lower detection limits.[5]
Visualizations
General Workflow for Quantification of this compound
Caption: General workflow for the quantification of this compound.
References
- 1. longdom.org [longdom.org]
- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 7. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. scioninstruments.com [scioninstruments.com]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 16. researchgate.net [researchgate.net]
Evaluating 9H-Fluorene-4-carboxylic Acid Derivatives as Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. An emerging class of compounds, the 9H-Fluorene-4-carboxylic acid derivatives, has shown promise as potent inducers of apoptosis in various cancer cell lines. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential. We will delve into their efficacy, mechanisms of action, and compare their activity with established anticancer agents.
Performance Comparison of Apoptosis Inducers
The following tables summarize the biological activity of a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides, derivatives of this compound, against several human cancer cell lines. For context, the activity of standard chemotherapeutic agents, paclitaxel and doxorubicin, in the same cell lines is also presented, though it is important to note that this data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Caspase Activation and Growth Inhibition by N-aryl-9-oxo-9H-fluorene-1-carboxamides [1][2]
| Compound | Modification | T47D (Breast Cancer) EC₅₀ (µM)¹ | HCT116 (Colon Cancer) EC₅₀ (µM)¹ | SNU398 (Liver Cancer) EC₅₀ (µM)¹ | T47D (Breast Cancer) GI₅₀ (µM)² | HCT116 (Colon Cancer) GI₅₀ (µM)² | SNU398 (Liver Cancer) GI₅₀ (µM)² |
| 2a | N-(2-Methylphenyl) | 0.8 | 0.9 | 1.1 | 0.7 | 0.8 | 1.0 |
| 6s | N-(2-(1H-pyrazol-1-yl)phenyl) | 0.3 | 0.4 | 0.5 | 0.3 | 0.4 | 0.4 |
| 5a | 7-Fluoro-N-(2-methylphenyl) | 0.15 | 0.29 | 0.21 | 0.12 | 0.25 | 0.18 |
| 5b | 7-Chloro-N-(2-methylphenyl) | 0.18 | 0.35 | 0.25 | 0.15 | 0.30 | 0.22 |
| 5c | 7-Azido-N-(2-methylphenyl) | 0.12 | 0.22 | 0.16 | 0.10 | 0.20 | 0.14 |
¹EC₅₀ for caspase activation. ²GI₅₀ is the concentration for 50% inhibition of cell growth.
Table 2: Tubulin Polymerization Inhibition by Selected Fluorene Derivatives [2][3]
| Compound | Modification | Tubulin Polymerization IC₅₀ (µM) |
| 2a | N-(2-Methylphenyl) | > 50 |
| 5a | 7-Fluoro-N-(2-methylphenyl) | 2.5 |
| 5b | 7-Chloro-N-(2-methylphenyl) | 3.0 |
Table 3: Growth Inhibition by Standard Chemotherapeutic Agents (for reference)
| Compound | T47D (Breast Cancer) GI₅₀/IC₅₀ (µM) | HCT116 (Colon Cancer) GI₅₀/IC₅₀ (µM) | SNU398 (Liver Cancer) GI₅₀/IC₅₀ (µM) |
| Paclitaxel | ~0.005-0.01[4][5] | ~0.002-0.008[6] | Data not readily available |
| Doxorubicin | ~0.02-0.1[7] | ~0.1-0.96[8] | ~0.1-1.0[9] |
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
Cell-Based Caspase Activation Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspases, key enzymes in the apoptotic cascade.
-
Cell Culture: Human cancer cell lines (T47D, HCT116, SNU398) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
Caspase Activity Measurement: A luminogenic or fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cells. In the presence of active caspases, the substrate is cleaved, generating a signal that is proportional to the amount of caspase activity.
-
Data Analysis: The signal is measured using a luminometer or fluorometer. The EC₅₀ value, the concentration of the compound that results in 50% of the maximum caspase activation, is calculated from the dose-response curve.
Growth Inhibition (GI₅₀) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50%.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: The cells are then incubated with a range of concentrations of the test compounds for a period of 48 to 72 hours.
-
Cell Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
Calculation of GI₅₀: The percentage of growth inhibition is calculated relative to untreated control cells. The GI₅₀ value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (to promote polymerization), and a fluorescent reporter that binds to polymerized microtubules is prepared.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Monitoring Polymerization: The mixture is incubated at 37°C to allow for tubulin polymerization. The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (without the compound). The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in apoptosis and a typical experimental workflow for evaluating apoptosis inducers.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the execution pathway.
Caption: A typical workflow for the discovery and characterization of apoptosis inducers.
Concluding Remarks
The investigated N-aryl-9-oxo-9H-fluorene-1-carboxamides demonstrate potent apoptosis-inducing and growth-inhibitory activities in a range of cancer cell lines. Structure-activity relationship studies have revealed that modifications to the fluorene ring can significantly enhance potency. Notably, some of the most active derivatives appear to exert their effects through a different mechanism of action, namely the inhibition of tubulin polymerization, highlighting the versatility of the 9H-fluorene scaffold.
References
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxol and cisplatin inhibit proliferation of T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lapatinib enhances paclitaxel toxicity in MCF-7, T47D, and MDA-MB-321 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 9H-Fluorene-4-carboxylic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 9H-Fluorene-4-carboxylic acid, emphasizing immediate safety protocols and logistical considerations for its handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. This compound is a beige to yellow solid powder and may pose health risks.[1][2]
Key safety measures include:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles or glasses, chemical-resistant gloves, and a lab coat to prevent skin and eye contact.[1][3]
-
Spill Management: In the event of a spill, avoid generating dust.[4] Clean up spills immediately by sweeping or vacuuming the material into a suitable, labeled container for disposal.[2][5]
Hazard Profile and Disposal Considerations
Understanding the hazard profile of this compound is essential for its proper disposal. The primary concern is its environmental toxicity.
| Hazard Classification | Disposal Implication |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3][6] Direct discharge into drains, sewers, or the environment is strictly prohibited.[3][4] |
| Reactivity | Reacts with strong oxidizing agents.[1][3] Waste must be segregated from incompatible chemicals during storage and disposal.[3] |
| Physical State | Solid, crystalline powder.[1][3] Spills should be managed carefully to prevent dust from becoming airborne.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled and sealed container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed, and chemically resistant waste container.[3]
-
Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
-
Engaging a Professional Waste Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the service with a comprehensive and accurate description of the waste, including its chemical composition and any known hazards.[3]
-
-
Recommended Disposal Method:
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound and minimize environmental impact.[3]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 9H-Fluorene-4-carboxylic Acid
This guide provides immediate, essential safety and logistical information for the handling and disposal of 9H-Fluorene-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory work involving this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Given that the toxicological properties of this compound are not fully investigated, caution is paramount. It may cause eye, skin, respiratory, and digestive tract irritation.
Recommended PPE for handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before and during use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect against spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities of the solid or when there is a potential for dust generation. Use in a well-ventilated area, preferably within a chemical fume hood.[1] |
Handling and Experimental Protocols
Adherence to standardized laboratory procedures is critical to minimize exposure and prevent contamination.
Step-by-Step Weighing and Solution Preparation Protocol:
-
Preparation: Before handling the compound, ensure your workspace in the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or a weighing boat, spatulas, and the appropriate glassware for your solution.
-
Taring the Balance: Place a clean, empty weighing boat on the balance pan and press the "tare" or "zero" button.
-
Dispensing the Solid: Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weighing boat. Avoid generating dust. If a small amount is spilled, clean it up immediately following the spill cleanup procedure outlined below.
-
Recording the Mass: Once the desired mass is obtained, record the exact weight from the balance.
-
Transfer to Vessel: Carefully transfer the weighed solid into the desired flask or beaker. A powder funnel can be useful for transferring to a narrow-mouthed vessel.
-
Dissolving the Solid: Add the desired solvent to the vessel containing the solid. Swirl gently or use a magnetic stirrer to aid dissolution. If necessary, sonication can be used to break up clumps and accelerate dissolution.
Operational Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
